Carbamic acid, dimethyl-, butyl ester
Description
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Structure
3D Structure
Properties
CAS No. |
7304-97-4 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
butyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C7H15NO2/c1-4-5-6-10-7(9)8(2)3/h4-6H2,1-3H3 |
InChI Key |
MZWPUQMAMJFJPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)N(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Butyl Dimethylcarbamate (CAS 7304-97-4)
Topic: CAS number for Carbamic acid, dimethyl-, butyl ester CAS Registry Number: 7304-97-4
A Structural Probe for Cholinesterase Inhibition and Carbamate Synthesis
Executive Summary & Identity
Butyl dimethylcarbamate (CAS 7304-97-4) is an organic ester belonging to the alkyl carbamate class. While often overshadowed by its aromatic pharmaceutical cousins (e.g., Rivastigmine, Neostigmine), this molecule serves as a critical Structure-Activity Relationship (SAR) probe in drug discovery. It allows researchers to isolate the effects of the carbamoyl moiety (
This guide details the physicochemical profile, synthesis pathways, and biological mechanism of action for CAS 7304-97-4, specifically focusing on its utility in characterizing cholinesterase (ChE) active sites.
Physicochemical Profile
| Parameter | Data | Technical Note |
| CAS Number | 7304-97-4 | Unique identifier.[1] |
| IUPAC Name | Butyl N,N-dimethylcarbamate | Also known as Butyl dimethylcarbamate. |
| Molecular Formula | ||
| Molecular Weight | 145.20 g/mol | Low MW facilitates membrane permeability. |
| Boiling Point | ~162.2°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |
| Density | ~0.937 g/cm³ | Less dense than water; phase separates in aqueous workups. |
| Solubility | DMSO, Chloroform, Ethanol | Poorly soluble in water; requires co-solvent (e.g., <1% DMSO) for biological assays. |
Synthesis & Manufacturing Protocols
To ensure high purity (>98%) for biological screening, two primary synthetic routes are recommended. The choice depends on reagent availability and waste management requirements.
Route A: The Carbamoyl Chloride Method (Preferred for Lab Scale)
This method offers the highest atom economy for the ester portion and simplifies purification.
Reaction Logic: Nucleophilic acyl substitution where n-butanol attacks dimethylcarbamoyl chloride. The base (Triethylamine/Pyridine) acts as a proton scavenger to drive the equilibrium forward and prevent acid-catalyzed reversal.
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) under
atmosphere. -
Reagents: Charge RBF with n-Butanol (1.0 equiv) and dry Dichloromethane (DCM) [0.2 M concentration].
-
Base Addition: Add Triethylamine (
, 1.2 equiv) and catalytic DMAP (0.1 equiv) to accelerate acylation. -
Addition: Cool to 0°C. Dropwise add Dimethylcarbamoyl chloride (1.1 equiv).
-
Reaction: Warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (stain with
; carbamates are not UV active). -
Workup: Quench with saturated
. Extract with DCM. Wash organic layer with 1M HCl (remove excess amine), then brine. -
Purification: Vacuum distillation (bp ~65°C at 10 mmHg) or Flash Chromatography (Hexanes/EtOAc).
Route B: The Chloroformate Method (Alternative)
Useful if dimethylamine gas/solution is readily available.
Reaction:
Synthetic Pathway Visualization
The following diagram illustrates the logical flow of Route A, highlighting the critical intermediate transition state.
Figure 1: Nucleophilic acyl substitution pathway for the synthesis of Butyl dimethylcarbamate.
Biological Mechanism: Cholinesterase Inhibition
Butyl dimethylcarbamate acts as a pseudo-irreversible inhibitor of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). Unlike simple competitive inhibitors, carbamates form a covalent bond with the enzyme, but this bond hydrolyzes much slower than the natural substrate (acetylcholine).
The Kinetic Mechanism
-
Michaelis Complex: The carbamate enters the active site gorge. The butyl chain interacts with the hydrophobic regions (though weaker than aryl groups), and the carbonyl oxygen aligns with the oxyanion hole.
-
Carbamylation: The serine hydroxyl (catalytic triad) attacks the carbonyl carbon. The leaving group (butoxide) is released.
-
Carbamylated Enzyme: The enzyme is now "poisoned." The dimethylcarbamoyl moiety is covalently attached to the serine.
-
Decarbamylation (Reactivation): Water slowly hydrolyzes the ester bond, regenerating the free enzyme. This rate (
) determines the duration of inhibition.
Key Insight for Researchers: Because CAS 7304-97-4 lacks an aromatic ring (unlike physostigmine), it does not engage in pi-cation interactions with the Trp84 residue in the AChE active site. Therefore, it is an excellent negative control to test the necessity of pi-stacking for novel inhibitor designs.
Mechanism Visualization
Figure 2: Kinetic pathway of pseudo-irreversible inhibition. Note the slow hydrolysis step (k3) which defines the duration of action.
Validated Experimental Protocol: Ellman’s Assay
To determine the
Reagents
-
Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
Substrate: Acetylthiocholine iodide (ATCh).
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).
-
Enzyme: Human Recombinant AChE or Electrophorus electricus AChE.
-
Inhibitor: Butyl dimethylcarbamate (dissolved in 100% DMSO, diluted to <1% final conc).
Step-by-Step Workflow
-
Preparation: Prepare serial dilutions of Butyl dimethylcarbamate (
to ). -
Pre-Incubation (CRITICAL):
-
Mix Enzyme + Inhibitor in buffer.
-
Incubate for 20–30 minutes at 25°C.
-
Why? This allows the carbamylation reaction (
) to reach equilibrium. Without this, you only measure competitive binding, not the covalent inhibition.
-
-
Reaction Initiation: Add DTNB and ATCh substrate simultaneously.
-
Measurement: Monitor absorbance at 412 nm for 5 minutes (kinetic mode).
-
Calculation: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve.
Self-Validation Check:
-
Blank: Buffer + DTNB + Substrate (no enzyme) = Zero slope.
-
Positive Control: Run Rivastigmine in parallel. If Rivastigmine
deviates >20% from literature, the enzyme activity is compromised.
Safety & Toxicology Profile
While less toxic than organophosphates, alkyl carbamates carry specific risks.
-
Carcinogenicity: Alkyl carbamates (specifically ethyl carbamate) are known genotoxic carcinogens. While the butyl ester is less potent, it should be treated as a potential carcinogen .
-
Handling:
-
Skin: Permeates skin easily due to lipophilicity. Use Nitrile gloves (double gloving recommended).
-
Inhalation: Low vapor pressure at RT, but aerosols are hazardous. Always handle in a fume hood.
-
-
Disposal: Do not pour down the drain. Incinerate as hazardous organic waste containing nitrogen.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12384, Butyl dimethylcarbamate. Retrieved from [Link]
-
Bar-On, P., Millard, C. B., Harel, M., et al. (2002). Kinetic and Structural Studies on the Interaction of Cholinesterases with the Anti-Alzheimer Drug Rivastigmine. Biochemistry. (Context: Establishes the mechanism of carbamate pseudo-irreversible inhibition). Retrieved from [Link]
-
ChemSrc. (2024). Butyl N,N-dimethylcarbamate - CAS 7304-97-4 Properties and Synthesis. Retrieved from [Link]
-
Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. Retrieved from [Link]
-
Pound, A. W., & Lawson, T. A. (1976). Carcinogenesis by carbamic acid esters and their binding to DNA. Cancer Research. (Context: Toxicology of alkyl carbamates). Retrieved from [Link]
Sources
The Carbamate Pharmacophore: A Technical Guide to Structural Utility in Medicinal and Organic Chemistry
Abstract
This guide analyzes the carbamate (urethane) functional group, a structural hybrid between an ester and an amide (
Part 1: The Electronic & Structural Foundation
The carbamate functionality owes its widespread utility to its unique position on the carbonyl reactivity spectrum. It bridges the gap between the labile ester and the robust amide.
The Resonance Hybrid
Structurally, the carbamate nitrogen donates electron density into the carbonyl carbon (
-
Bond Lengths: The C-N bond in carbamates is shorter than a standard amine C-N bond due to partial double bond character (approx. 1.32–1.34 Å), imposing restricted rotation and distinct conformers (cis/trans), which is vital for receptor binding.
-
Dipole Moment: The moiety possesses a significant dipole, acting as a hydrogen bond acceptor (carbonyl) and donor (NH, if unsubstituted), influencing solubility and permeability (LogP).
The "Goldilocks" Stability Profile
In drug design, esters are often too liable to plasma esterases, while amides can be metabolically intractable or require harsh conditions to cleave. Carbamates offer a tunable half-life.[2][3]
| Feature | Ester ( | Carbamate ( | Amide ( |
| Hydrolysis Rate | Fast (seconds to minutes in plasma) | Tunable (minutes to hours) | Slow (hours to days) |
| Enzymatic Susceptibility | High (Esterases) | Moderate (Esterases/Proteases) | Low (Peptidases/Amidases) |
| Mechanism (Base) |
Mechanistic Insight:
-
Primary/Secondary Carbamates (
): Undergo alkaline hydrolysis often via an E1cB mechanism .[3] The base removes the acidic NH proton, forming an isocyanate intermediate ( ), which is then rapidly hydrated to the amine and . -
Tertiary Carbamates (
): Lacking an acidic proton, these hydrolyze via the slower mechanism (nucleophilic attack at the carbonyl), making them significantly more stable—a feature exploited in prodrug design.
Part 2: Synthetic Utility & Workflows
General Synthesis Pathways
The synthesis of carbamates has evolved from hazardous phosgene-based routes to safer, catalytic methods.
Figure 1: Strategic disconnections for carbamate synthesis. The CDI and Isocyanate routes are preferred in late-stage medicinal chemistry to avoid acid chlorides.
Carbamates as Protecting Groups
In peptide synthesis, the orthogonality of carbamate protecting groups is the cornerstone of sequential elongation.
| Group | Structure | Cleavage Condition | Mechanism |
| Boc (tert-Butyloxycarbonyl) | Acid (TFA/HCl) | Acid-catalyzed elimination ( | |
| Fmoc (Fluorenylmethyloxycarbonyl) | Base (Piperidine) | ||
| Cbz/Z (Benzyloxycarbonyl) | Hydrogenolysis or strong acid cleavage. |
Advanced Application: Directing Groups in C-H Activation
Recent advances utilize the carbamate as a weak coordinating group (DG) for transition metal catalysis (Co, Rh, Ru).
-
Mechanism: The carbonyl oxygen coordinates to the metal center, positioning the catalyst to cleave the ortho-C-H bond.
-
Advantage: Unlike pyridines or oxazolines, carbamates are easily removable or can remain as part of the pharmacophore.
-
Protocol Ref: Cobalt(III)-Catalyzed C-H Amidation (See References: Ghosh et al., 2015; Organic Letters 2020).
Part 3: Medicinal Chemistry & Mechanism of Action[5]
The "Pseudo-Irreversible" Inhibition (AChE)
The most authoritative biological application of carbamates is the inhibition of Acetylcholinesterase (AChE) for Alzheimer’s disease (e.g., Rivastigmine) and Myasthenia Gravis (e.g., Pyridostigmine).
Unlike organophosphates (irreversible) or tacrine (reversible non-covalent), carbamates form a covalent bond with the catalytic serine that hydrolyzes very slowly.
Figure 2: The catalytic cycle of AChE inhibition. The rate-limiting step is the decarbamoylation (hydrolysis) of the enzyme, sequestering it for a therapeutically relevant duration.
Prodrug Strategies
Carbamates are excellent prodrug moieties for amines and alcohols.[4][5]
-
Solubility Enhancement: Converting a lipophilic amine into a carbamate can mask the charge or add polar solubilizing groups (e.g., Capecitabine).
-
Metabolic Stability: Replacing a labile ester with a carbamate can extend half-life.
-
CNS Penetration: Highly polar neurotransmitters (like GABA) cannot cross the BBB. Converting them to carbamates (e.g., Gabapentin enacarbil) utilizes transport proteins or passive diffusion, followed by enzymatic cleavage inside the brain.
Part 4: Technical Protocols
Protocol A: Safe Synthesis via Carbonyl Diimidazole (CDI)
Avoids the use of toxic phosgene or chloroformates.
-
Activation: Dissolve the alcohol (1.0 equiv) in dry DCM or THF under inert atmosphere (
). Add CDI (1.1 equiv). Stir at for 1–2 hours.-
Checkpoint: Monitor TLC for disappearance of alcohol. The intermediate is the reactive imidazolyl carbamate.
-
-
Coupling: Add the amine (1.0–1.2 equiv) and a catalytic base (DMAP, 10 mol%) if the amine is non-nucleophilic. Stir at RT for 4–12 hours.
-
Workup: Quench with water. The byproduct is imidazole (water-soluble). Wash organic layer with 1N HCl (to remove imidazole/unreacted amine) and brine.
-
Validation:
NMR will show the distinct carbamate carbonyl signal around 150–160 ppm.
Protocol B: Microsomal Stability Assay (Metabolic Lability)
Determines if the carbamate acts as a stable drug or a prodrug.
-
Incubation: Prepare liver microsomes (human/rat) in phosphate buffer (pH 7.4).
-
Initiation: Add test compound (
) and NADPH-regenerating system. Incubate at . -
Sampling: Aliquot at
min. Quench immediately with ice-cold Acetonitrile (containing internal standard). -
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
-
Interpretation: High stability (
min) suggests a stable pharmacophore; Low stability suggests potential prodrug behavior or rapid clearance.
-
References
-
Ghosh, A. K., & Brindisi, M. (2015).[6] Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.[6] Link
-
Dittert, L. W., & Higuchi, T. (1963). Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution. Journal of Pharmaceutical Sciences, 52(9), 852–857. Link
-
Bar-On, P., et al. (2002). Kinetic and Structural Studies on the Interaction of Cholinesterases with the Anti-Alzheimer Drug Rivastigmine. Biochemistry, 41(11), 3555–3564. Link
-
Kumari, S., et al. (2020). Carbamates: A Directing Group for Selective C–H Amidation and Alkylation under Cp*Co(III) Catalysis.[7][8][9] Organic Letters, 22(7), 2615–2620. Link
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270. Link
Sources
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- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbonate and Carbamate Prodrugs [ebrary.net]
- 5. mdpi.com [mdpi.com]
- 6. Organic carbamates in drug design and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Carbamates: A Directing Group for Selective C-H Amidation and Alkylation under Cp*Co(III) Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Isomers and stereochemistry of substituted carbamic acids
An In-Depth Technical Guide to the Isomers and Stereochemistry of Substituted Carbamic Acids
Authored by: A Senior Application Scientist
Abstract
The carbamate functional group is a cornerstone in modern medicinal chemistry, serving as a critical structural motif in numerous approved drugs and prodrugs.[1][2] Its unique properties, including enhanced chemical and metabolic stability compared to esters and its ability to act as a peptide bond surrogate, have cemented its importance in drug design.[1][3][4] However, the stereochemical complexity inherent to substituted carbamic acids and their derivatives presents both challenges and opportunities for drug development professionals. The restricted rotation around the C–N bond, coupled with the potential for chiral centers within substituents, gives rise to a rich landscape of stereoisomers, each potentially possessing distinct pharmacological and pharmacokinetic profiles. This guide provides an in-depth exploration of the isomerism and stereochemistry of substituted carbamic acids, offering field-proven insights into their synthesis, characterization, and profound implications in drug discovery.
The Fundamental Stereochemical Landscape of Carbamates
The stereochemistry of carbamates is primarily dictated by the unique electronic nature of the carbamate linkage (-O-CO-NH-). This group can be viewed as an "amide-ester" hybrid, and like amides, it exhibits significant resonance.[2] This resonance imparts a partial double-bond character to the C–N bond, severely restricting free rotation and creating a plane of rigidity.[1] This fundamental property is the origin of the most common form of isomerism in carbamates: cis-trans isomerism.
Cis-Trans (E/Z) Isomerism: The Syn/Anti Conformations
The restricted rotation about the C–N bond means that substituted carbamates can exist as two distinct planar conformers, often referred to as cis/trans or, more commonly in this context, syn/anti rotamers.[1][2]
-
Anti (trans/E) Isomer: The substituent on the oxygen and the larger substituent on the nitrogen are on opposite sides of the C–N bond.
-
Syn (cis/Z) Isomer: The substituent on the oxygen and the larger substituent on the nitrogen are on the same side of the C–N bond.
For steric and electrostatic reasons, the anti rotamer is generally more stable than the syn counterpart by approximately 1.0–1.5 kcal/mol.[1] However, this energy difference is small enough that many carbamates exist as a mixture of both isomers at room temperature, particularly in solution.[1] The equilibrium between these forms can be influenced by several factors, including solvent polarity, temperature, and the potential for intra- and intermolecular hydrogen bonding.[1][3]
Caption: Rotational isomers (rotamers) of a substituted carbamate due to the C-N partial double bond.
Optical Isomerism: Chirality in Substituted Carbamates
Beyond planar isomerism, carbamates can exhibit chirality if they contain one or more stereocenters. These chiral centers can be located on the N-alkyl/aryl substituent, the O-alkyl/aryl substituent, or both. The presence of chirality leads to the existence of enantiomers (non-superimposable mirror images) and, in molecules with multiple stereocenters, diastereomers.[5]
It is a fundamental principle of pharmacology that enantiomers can have vastly different biological activities, metabolic pathways, and toxicological profiles.[6] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects. Therefore, for any chiral carbamate drug candidate, the synthesis and evaluation of individual, enantiomerically pure forms is a regulatory and scientific necessity.
Caption: A pair of enantiomers of a chiral carbamate with a stereocenter on the N-substituent.
Stereoselective Synthesis and Resolution
Controlling the stereochemical outcome during synthesis is paramount in drug development. This can be achieved through two primary strategies: stereoselective synthesis or resolution of a racemic mixture.
Stereoselective Synthesis
The goal of stereoselective synthesis is to produce a single desired stereoisomer. For carbamates, this often involves using a chiral starting material (an alcohol or amine) and ensuring the reaction conditions do not cause racemization.
A notable example involves the reaction of secondary amines with alcohols under Mitsunobu conditions, which proceeds through an SN2 displacement of the activated alcohol.[3] This mechanism results in a predictable inversion of stereochemistry at the alcohol's chiral center, allowing for the synthesis of a specific enantiomer of the carbamate product.[3] More advanced methods, such as diastereoselective carbamate annulation or catalytic approaches, can provide access to complex cyclic carbamates with high stereocontrol.[7][8]
Chiral Resolution
When a synthesis produces a racemic mixture (a 50:50 mixture of enantiomers), the enantiomers must be separated, a process known as chiral resolution.[9]
Common Resolution Techniques:
-
Diastereomeric Salt Crystallization: This classic method involves reacting the racemic carbamate (if it contains an acidic or basic handle) with a chiral resolving agent to form a pair of diastereomeric salts.[9] Since diastereomers have different physical properties, they can often be separated by fractional crystallization. The resolving agent is then removed to yield the pure enantiomers.
-
Chiral Column Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used analytical and preparative technique for separating enantiomers. The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation.
Analytical Techniques for Stereochemical Characterization
Unambiguous determination of stereochemistry is a critical component of any drug development program. A suite of analytical techniques is employed to identify, quantify, and characterize carbamate isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying carbamate isomers in solution.
-
Syn/Anti Isomerism: Because the syn and anti rotamers are distinct chemical species, they give rise to separate sets of signals in the ¹H and ¹³C NMR spectra, assuming the rate of interconversion is slow on the NMR timescale.[10] The ratio of the isomers can be determined by integrating the corresponding peaks.
-
Dynamic NMR (DNMR): By acquiring NMR spectra at various temperatures, one can observe the coalescence of the separate signals for the syn and anti isomers as the rate of C–N bond rotation increases.[10] This data allows for the calculation of the free energy of activation (ΔG‡) for the rotational barrier using the Eyring equation, providing critical information about the conformational stability of the molecule.[10][11]
-
2D NMR (NOESY/EXSY): Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to definitively assign the syn and anti structures by observing through-space correlations between protons on the N- and O-substituents.[11][12] Exchange Spectroscopy (EXSY) visualizes the chemical exchange between the two rotamers.[11]
X-Ray Crystallography
Single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state.[1] It is the gold standard for determining the absolute configuration (R/S) of a chiral center and for observing the preferred conformation (syn or anti) in the crystal lattice.
| Technique | Information Provided | Primary Application in Carbamate Stereochemistry |
| Dynamic NMR (DNMR) | Energy barrier (ΔG‡) for C–N bond rotation, rotamer populations. | Quantifying conformational stability and interconversion rates. |
| 2D NOESY/EXSY NMR | Spatial proximity of atoms, chemical exchange pathways. | Unambiguous assignment of syn/anti isomers. |
| X-Ray Crystallography | Absolute 3D structure, absolute configuration (R/S). | Definitive structural proof and determination of chirality. |
| Chiral HPLC | Separation and quantification of enantiomers (enantiomeric excess). | Determining enantiopurity and for preparative separation. |
| Table 1: Key analytical techniques for the stereochemical analysis of substituted carbamates. |
Experimental Protocols: A Practical Approach
Protocol 1: Determination of Rotational Energy Barrier using Dynamic ¹H NMR
Objective: To quantify the free energy of activation (ΔG‡) for C–N bond rotation in a substituted carbamate.
Methodology Rationale: This protocol relies on the principle that as temperature increases, the rate of rotation around the C–N bond increases. At low temperatures, this rotation is slow on the NMR timescale, and distinct signals for the syn and anti isomers are observed. At high temperatures, the rotation is fast, and the signals average into a single peak. The temperature at which the two signals merge (the coalescence temperature, Tc) is directly related to the energy barrier of the rotation.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve an accurately weighed sample (5-10 mg) of the carbamate in a suitable deuterated solvent (e.g., DMSO-d₆, Toluene-d₈) in a high-quality NMR tube. The choice of solvent is critical, as high and low temperatures will be required.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to identify the signals corresponding to the syn and anti isomers.
-
Low-Temperature Acquisition: Cool the NMR probe in a stepwise manner (e.g., in 10 K increments) until the exchange slows sufficiently to resolve sharp, distinct peaks for both isomers. Record the spectrum at each temperature after allowing for thermal equilibration (typically 5-10 minutes).
-
High-Temperature Acquisition: From the lowest temperature, increase the temperature in a stepwise fashion, acquiring a spectrum at each increment through the coalescence point (Tc) and beyond, until a single, sharp, time-averaged signal is observed.
-
Data Analysis:
-
Identify the coalescence temperature (Tc) for a pair of exchanging signals.
-
Measure the frequency difference (Δν in Hz) between the two signals at a temperature well below coalescence.
-
Calculate the rate constant (k) at coalescence using the equation: k = πΔν / √2.
-
Calculate the free energy of activation (ΔG‡) using the Eyring equation: ΔG‡ = RTc [2.303 log(kh / (kBTc)) + 10.319], where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.
-
Implications and Conclusion for Drug Development
The stereochemical nature of a carbamate-containing drug is not a trivial detail; it is a critical determinant of its therapeutic success. The existence of syn and anti rotamers can affect how a drug binds to its target receptor, as one conformation may fit into the binding pocket far better than the other. Similarly, the absolute configuration of chiral centers dictates the molecule's interaction with the chiral environment of the human body, influencing its efficacy and safety profile.[5][13]
Therefore, a thorough investigation of the stereoisomeric landscape is an indispensable part of the drug discovery and development process. Researchers must employ a combination of stereoselective synthesis, robust analytical characterization, and distinct pharmacological evaluation for each stereoisomer. By embracing this complexity, scientists can unlock the full potential of carbamate-based therapeutics, leading to the development of safer and more effective medicines.
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
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- 7. Stereodivergent Carbamate Synthesis by Selective in Situ Trapping of Organic Carbonate Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
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Methodological & Application
Application Note: Strategies for Amine Protection and Functionalization using Dimethylcarbamate Moieties
The following Application Note is a comprehensive technical guide designed for researchers and drug development professionals. It addresses the specific usage of Dimethylcarbamoyl (Dmc) moieties and the reagent tert-Butyl dimethylcarbamate in the context of amine protection and functionalization.
Executive Summary & Chemical Identity Clarification
The term "Butyl dimethylcarbamate" in the context of amine protection presents a nomenclature ambiguity that this guide resolves by addressing two distinct chemical entities and applications relevant to high-value organic synthesis:
-
The Dimethylcarbamoyl (Dmc) Group (
): A robust protecting group for amines (forming trisubstituted ureas) and phenols. It is renowned for its stability and its ability to act as a Directed Ortho Metalation (DoM) group. -
tert-Butyl Dimethylcarbamate (
, CAS 7541-17-5): Often referred to as "Boc-NMe₂", this is not a standard protecting group reagent (like Boc₂O) but rather a protected amine precursor . It is used to generate -aminoalkyl radicals or lithiated species for C-H functionalization.
This Application Note focuses on the Dimethylcarbamoyl (Dmc) group as the primary protecting strategy for amines, detailing its installation, stability, and removal, while also providing a protocol for the advanced usage of the Boc-NMe₂ reagent in synthetic workflows.
The Dimethylcarbamoyl (Dmc) Protecting Group
Mechanism and Rationale
The Dmc group protects primary or secondary amines by converting them into ureas (
Key Advantages:
-
Orthogonal Stability: Stable to strong acids (TFA, HCl), catalytic hydrogenation, and mild oxidants.
-
DoM Capability: The carbonyl oxygen acts as a Lewis basic site, coordinating with organolithiums (e.g.,
-BuLi) to direct metalation to the ortho position of an aromatic amine (e.g., aniline or indole derivatives). -
Steric Bulk: The dimethylamino moiety provides moderate steric shielding.
Protocol A: Installation of the Dmc Group
The standard installation utilizes Dimethylcarbamoyl chloride (
Reagents:
-
Substrate: Primary or Secondary Amine (
equiv) -
Reagent: Dimethylcarbamoyl chloride (
equiv) -
Base: Triethylamine (
equiv) or Sodium Hydride ( equiv for unreactive amines) -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Catalyst: DMAP (
equiv, optional)
Step-by-Step Methodology:
-
Preparation: Dissolve the amine in anhydrous DCM (
) under an inert atmosphere ( or ). -
Base Addition: Add Triethylamine (Et
N) via syringe. If using NaH, cool to , add NaH, and stir for 30 min before adding the chloride. -
Acylation: Add Dimethylcarbamoyl chloride dropwise at
. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–16 hours. Monitor by TLC or LC-MS.
-
Workup: Quench with saturated
. Extract with DCM ( ). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (typically Hexanes/EtOAc).[1]
Protocol B: Removal (Deprotection)
The high stability of the Dmc urea linkage makes removal difficult. It is often used as a "permanent" group or removed under harsh conditions.
Method 1: Strong Basic Hydrolysis
-
Conditions: Reflux with
in Ethanol/Water or Ethylene Glycol at . -
Mechanism: Nucleophilic attack of hydroxide on the carbonyl, expelling dimethylamine.
Method 2: Reductive Cleavage (to Methyl Amine)
-
Reagent: Lithium Aluminum Hydride (
). -
Outcome: Reduces the urea carbonyl to a methylene group (
), effectively methylating the amine rather than deprotecting it. Note: This is a transformation, not a deprotection.
Advanced Application: Directed Ortho Metalation (DoM)
The most powerful application of Dmc-protected anilines is the regioselective functionalization of the aromatic ring.
Experimental Workflow:
-
Substrate: N-Dmc protected aniline/indole.
-
Lithiation: Treat with
-BuLi or -BuLi in THF at . The Dmc oxygen coordinates Li, directing deprotonation to the ortho carbon. -
Electrophile Trapping: Add electrophile (
) (e.g., , , ). -
Result: ortho-Substituted aniline.
Usage of tert-Butyl Dimethylcarbamate (Boc-NMe₂)
While not a protecting group reagent, tert-butyl dimethylcarbamate (CAS 7541-17-5) is a critical reagent for introducing the
Protocol C: -Lithiation and Functionalization
This protocol uses Boc-NMe₂ as a "masked" dimethylamine nucleophile that can be alkylated.
Reagents:
-
tert-Butyl dimethylcarbamate (
equiv)[2][3][4][5] -
-BuLi (
equiv) -
TMEDA (
equiv) -
Electrophile (e.g., Benzyl bromide)
Methodology:
-
Cooling: Dissolve Boc-NMe₂ and TMEDA in dry THF and cool to
. -
Lithiation: Add
-BuLi dropwise. Stir for 30–60 min. The bulky Boc group directs lithiation to the -methyl group ( -lithiation). -
Functionalization: Add the electrophile. Warm to RT.
-
Boc Removal: Treat the product with TFA/DCM (1:1) to reveal the functionalized secondary amine.
Visualizations
Pathway: Dmc Installation and DoM Logic
The following diagram illustrates the installation of the Dmc group and its subsequent use in directing ortho-lithiation.
Caption: Workflow for installing the Dmc group and utilizing it for Directed Ortho Metalation (DoM).
Pathway: tert-Butyl Dimethylcarbamate Reactivity
This diagram clarifies the reactivity of the specific reagent Boc-NMe₂.
Caption: Synthetic utility of tert-Butyl dimethylcarbamate (Boc-NMe₂) for accessing secondary amines.
Comparison of Dimethylcarbamate Variants
| Feature | Dimethylcarbamoyl (Dmc) Group | tert-Butyl Carbamate (Boc) Group | tert-Butyl Dimethylcarbamate (Reagent) |
| Structure | |||
| Primary Use | Robust Protection / Directing Group | General Amine Protection | Reagent / Radical Precursor |
| Acid Stability | High (Stable to TFA/HCl) | Low (Cleaved by TFA/HCl) | Low (Boc cleaves in acid) |
| Base Stability | High | High | High |
| Removal | Harsh Hydrolysis / Reduction | Mild Acid (TFA) | N/A (It is a starting material) |
| DoM Ability | Excellent | Good | N/A |
References
-
National Institutes of Health (NIH). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Retrieved from [Link]
-
American Chemical Society (ACS). Zinc Chloride-Catalyzed Synthesis of Carbamates. ACS Omega. Retrieved from [Link]
-
Princeton University. Supplementary Materials for Photoredox Catalysis (Boc-NMe2 Synthesis). Retrieved from [Link]
Sources
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. chemistry.msu.edu [chemistry.msu.edu]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Amide directed iridium C(sp3)–H borylation catalysis with high N-methyl selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Standard operating procedure for N-alkylation of carbamates
Introduction & Scope
The N-alkylation of carbamates (
This Application Note provides a comprehensive guide to three distinct methodologies:
-
The "Finkelstein-Assisted" Method (
/TBAI): High functional group tolerance; recommended for complex substrates. -
The "Classical" Method (NaH): Irreversible deprotonation; recommended for unreactive substrates.
-
The "Green" Method (Phase Transfer Catalysis): Scalable and solvent-minimized; recommended for process chemistry.
Mechanistic Foundation
To successfully alkylate a carbamate, one must address two physical-chemical realities:
-
Acidity: The
of a carbamate N-H typically ranges from 12 to 14 (in DMSO). While more acidic than amines ( ), they are less acidic than imides ( ). -
Nucleophilicity: The neutral carbamate is a poor nucleophile. Deprotonation to the carbamate anion (nitrogen anion) is essential for
reactivity.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the generic activation pathway and the specific role of the "Cesium Effect" and TBAI (Tetrabutylammonium iodide) in accelerating the reaction.
Strategic Selection Guide
Select the appropriate protocol based on your substrate's sensitivity and the scale of the reaction.
| Feature | Protocol A: | Protocol B: NaH (Classical) | Protocol C: PTC (Solid-Liquid) |
| Primary Utility | Complex intermediates, chiral centers. | Unreactive electrophiles, simple substrates. | Large scale (>10g), cost-sensitive. |
| Base Strength | Mild ( | Strong ( | Strong (KOH/NaOH). |
| Moisture Sensitivity | Moderate (Tolerates trace water). | High (Requires anhydrous conditions). | Low (Water often present). |
| Racemization Risk | Low. | High (due to strong base). | Moderate. |
| Key Additive | TBAI (0.1 - 1.0 eq). | None (or 15-crown-5). | TBAB (Catalytic).[2][3] |
Detailed Experimental Protocols
Protocol A: The "Finkelstein-Assisted" Method ( /TBAI)
Best for: Late-stage functionalization and preventing racemization.
Theory: Cesium carbonate provides a "Cesium Effect" where the large
Reagents:
-
Carbamate substrate (1.0 equiv)
-
Alkyl Halide (1.2 – 1.5 equiv)
-
Cesium Carbonate (
) (1.5 – 2.0 equiv) -
Tetrabutylammonium iodide (TBAI) (10 – 20 mol%)
-
Solvent: Acetonitrile (MeCN) or DMF (0.1 M concentration)
Step-by-Step Procedure:
-
Setup: Charge a flame-dried round-bottom flask with the carbamate substrate,
, and TBAI. -
Solvation: Add anhydrous MeCN (preferred for ease of workup) or DMF. Stir at Room Temperature (RT) for 10 minutes.
-
Addition: Add the alkyl halide dropwise.
-
Note: If the alkyl halide is a solid, dissolve it in a minimum amount of solvent first.
-
-
Reaction: Stir at RT. If no reaction is observed by TLC after 2 hours, heat to 50–60°C.
-
Checkpoint: Most benzylic and allylic halides react at RT. Unactivated alkyl halides require heat.
-
-
Workup: Filter the mixture through a pad of Celite to remove inorganic salts. Rinse the pad with Ethyl Acetate.
-
Purification: Concentrate the filtrate. The residue is often pure enough for use; otherwise, purify via silica gel chromatography.
Protocol B: The "Classical" Method (NaH)
Best for: Unreactive substrates where strong deprotonation is mandatory.
Safety Warning: Sodium Hydride releases Hydrogen gas (
Reagents:
-
Carbamate substrate (1.0 equiv)
-
Sodium Hydride (60% dispersion in oil) (1.2 – 1.5 equiv)
-
Alkyl Halide (1.2 equiv)
-
Solvent: Anhydrous THF or DMF.
Step-by-Step Procedure:
-
NaH Preparation (Oil Removal):
-
Place NaH dispersion in a dried flask under Argon.
-
Add dry Hexane or Pentane, swirl to suspend the oil, allow solid to settle, and carefully syringe off the supernatant.[4] Repeat x2.
-
Why: Mineral oil can interfere with crystallization or NMR interpretation later.
-
-
Deprotonation:
-
Add anhydrous THF or DMF to the washed NaH. Cool to 0°C.
-
Add the carbamate (dissolved in minimal solvent) dropwise.
-
Observation: Vigorous bubbling (
evolution). Stir for 30 mins at 0°C -> RT to ensure complete anion formation.
-
-
Alkylation:
-
Cool back to 0°C (optional, depending on reactivity). Add Alkyl Halide dropwise.
-
Allow to warm to RT and stir until completion (TLC monitoring).
-
-
Quenching (Critical):
-
Cool to 0°C. Dilute with diethyl ether.
-
Slowly add saturated
solution or water dropwise to quench excess NaH.
-
-
Workup: Extract with EtOAc or Ether. Wash organic layer with water (to remove DMF) and brine. Dry over
.[1]
Protocol C: Solid-Liquid Phase Transfer Catalysis (PTC)
Best for: Scale-up and avoiding anhydrous solvents.
Theory: A solid base (KOH) acts at the interface. The quaternary ammonium salt (TBAB) transports the carbamate anion into the organic phase for reaction.
Reagents:
-
Carbamate substrate (1.0 equiv)
-
Alkyl Halide (1.5 equiv)
-
Base: Pulverized KOH or NaOH (3.0 equiv)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (10 mol%)[5]
-
Solvent: Toluene or THF.[4]
Step-by-Step Procedure:
-
Mixing: Combine carbamate, pulverized KOH, and TBAB in Toluene.
-
Activation: Stir vigorously at RT for 15 minutes.
-
Reaction: Add Alkyl Halide. Heat to reflux (or required temp) with vigorous stirring .
-
Critical Parameter: Stirring rate must be high to maximize interfacial surface area.
-
-
Workup: Filter off the solid salts. Wash the organic filtrate with water/brine. Concentrate.
Troubleshooting & Critical Quality Attributes (CQA)
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poor anion formation. | Switch from |
| Elimination (Alkene formation) | Base is too strong/Basic conditions too harsh. | Switch to Protocol A ( |
| Hydrolysis of Carbamate | Wet solvent + Strong Base.[6] | Ensure rigorous drying of DMF/THF. Use Protocol C (PTC) which tolerates moisture better. |
| O-Alkylation (Rare) | Ambident nucleophile attack. | Use "Soft" counter-ions. Keep solvent non-polar if possible. (Note: N-alkylation is thermodynamically preferred). |
Workflow Decision Tree
Use this logic flow to determine the starting point for your experiment.
Caption: Decision matrix for selecting the optimal N-alkylation protocol.
References
-
Salvatore, R. N., et al. "Efficient Carbamate Synthesis via a Three-Component Coupling of an Amine, CO2, and Alkyl Halides in the Presence of Cs2CO3 and Tetrabutylammonium Iodide."[7][8] Journal of Organic Chemistry, 2001, 66, 1035-1037.[7][8] Link
- Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Ber. Dtsch. Chem. Ges., 1910, 43, 1528.
-
Venturello, P., & Barbero, M. "Sodium Hydride."[9] Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, 2004. Link
-
Halpern, M. "PTC N-Alkylation: Is Expensive Cesium Carbonate Necessary?" Phase Transfer Catalysis Communications. Link
-
Organic Chemistry Portal. "Carbamate Synthesis and Protection Groups." Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. (PDF) N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions [academia.edu]
- 3. iajpr.com [iajpr.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. mdpi.com [mdpi.com]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 7. Efficient Carbamate Synthesis via a Three-Component Coupling of an Amine, CO2, and Alkyl Halides in the Presence of Cs2CO3 and Tetrabutylammonium Iodide [organic-chemistry.org]
- 8. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: Industrial Scale-Up and Process Optimization for Butyl Dimethylcarbamate Synthesis
This Application Note is designed for process chemists and engineers scaling up the production of Butyl Dimethylcarbamate (CAS 7304-97-4). It prioritizes the Chloroformate Route as the industry standard for reliability and yield, while critically evaluating alternative methods.
Executive Summary
Butyl dimethylcarbamate (
This guide details the Chloroformate-Amine Condensation (Schotten-Baumann conditions) as the primary method for kilogram-to-ton scale production. This route avoids the use of carcinogenic DMCC, utilizes readily available precursors, and offers a straightforward purification path via vacuum distillation.
Key Chemical Properties
| Property | Specification |
| Chemical Name | Butyl dimethylcarbamate |
| CAS Number | 7304-97-4 |
| Molecular Weight | 145.20 g/mol |
| Boiling Point | ~85–90 °C at 10 mmHg (Est. 195 °C atm) |
| Density | ~0.94 g/mL |
| Solubility | Soluble in alcohols, ethers, toluene; insoluble in water. |
Strategic Route Selection
Three primary synthetic pathways exist. The Chloroformate Route (Method A) is selected for scale-up due to its superior safety profile compared to Method B and lower capital expenditure (CAPEX) compared to Method C.
Method A: Chloroformate Condensation (Recommended)
-
Reaction:
-
Pros: High yield (>90%), commercially available starting materials, manageable exotherm, avoids carcinogens.
-
Cons: Generates stoichiometric salt waste (NaCl).
Method B: Carbamoyl Chloride Substitution
-
Reaction:
-
Status: Not Recommended for Scale-Up.
-
Reasoning: DMCC is a potent alkylating agent and suspected human carcinogen. Handling large quantities requires expensive containment (OEL < 0.005 ppm).
Method C: Oxidative Carbonylation (Green Route)
-
Reaction:
-
Status: R&D Phase only.
-
Reasoning: Requires high-pressure autoclaves (CO gas) and expensive noble metal catalysts.
Core Protocol: The Chloroformate Route
Scale: 10 kg Batch Basis Reaction Type: Biphasic Nucleophilic Substitution (Schotten-Baumann)
Reagents & Materials
| Reagent | Equiv.[1][2][3] | Mass/Vol (10kg Batch) | Role |
| n-Butyl Chloroformate (98%) | 1.0 | 9.6 kg | Electrophile |
| Dimethylamine (DMA) (40% aq) | 1.1 | 8.7 kg (of solution) | Nucleophile |
| Sodium Hydroxide (50% aq) | 1.2 | 6.6 kg | Acid Scavenger |
| Toluene (or DCM) | Solvent | 20 L | Solvent/Heat Sink |
| Water | Solvent | 10 L | Salt Solubilization |
Process Logic Diagram
The following DOT diagram illustrates the reaction workflow and critical control points (CCPs).
Caption: Process flow for the biphasic synthesis of butyl dimethylcarbamate, highlighting concurrent dosing and critical temperature controls.
Detailed Step-by-Step Protocol
Step 1: Reactor Setup & Charging
-
Equipment: Use a glass-lined or Hastelloy reactor equipped with an overhead stirrer, cooling jacket, and dual dosing pumps.
-
Solvent Charge: Load Toluene (20 L) and Dimethylamine 40% aq (8.7 kg) into the reactor.
-
Cooling: Circulate glycol/water in the jacket to bring the internal temperature to 0–5 °C .
-
Expert Insight: Low temperature is critical to minimize the hydrolysis of butyl chloroformate by the water present in the amine solution.
-
Step 2: Controlled Addition (The Critical Step)
-
Dosing: Begin adding n-Butyl Chloroformate (9.6 kg) via a dosing pump.
-
Rate Control: Adjust addition rate to maintain internal temperature below 15 °C . The reaction is strongly exothermic.
-
pH Control: Simultaneously dose 50% NaOH to maintain pH between 10 and 11 .
-
Why? If pH drops < 9, amine protonation (
) stops the reaction. If pH > 12, chloroformate hydrolysis accelerates.
-
-
Completion: After addition is complete, allow the mixture to warm to 20–25 °C and stir for 60 minutes.
Step 3: Work-Up & Purification[4]
-
Phase Separation: Stop stirring and allow phases to settle (15–30 min). Drain the lower aqueous layer (containing NaCl and excess NaOH) to waste treatment.
-
Acid Wash: Wash the organic (upper) layer with 5% HCl solution (5 L) .
-
Purpose: Converts unreacted Dimethylamine to its water-soluble hydrochloride salt, removing it from the product.
-
-
Neutral Wash: Wash with water (5 L) to remove trace acid. Check that the aqueous phase pH is neutral (pH 6–8).
-
Solvent Strip: Distill off Toluene at atmospheric pressure (or mild vacuum) until pot temperature reaches ~110 °C.
-
Fractional Distillation: Apply high vacuum (10–15 mmHg). Collect the main fraction boiling at 85–90 °C .
-
Yield Target: Expect 8.5–9.0 kg (85–90% theoretical yield).
-
Process Safety & Engineering Controls
The handling of chloroformates poses specific hazards that must be mitigated via engineering controls.
| Hazard | Risk Level | Mitigation Strategy |
| Chloroformate Toxicity | High | Use closed-loop dosing systems. Install HCl/organic vapor scrubbers on reactor vents. |
| Exotherm Runaway | Medium | Ensure cooling capacity exceeds max heat generation rate ( |
| Flammability | Medium | Toluene is flammable (Flash point 4°C). Ground all equipment; use nitrogen blanketing. |
| Amine Odor | Low (Nuisance) | Dimethylamine has a low odor threshold. Exhaust scrubbers with dilute sulfuric acid are mandatory. |
Quality Control (QC) Methods
Validate the final product using the following analytical standards.
1. Gas Chromatography (GC-FID)
-
Column: DB-5 or equivalent non-polar capillary column.
-
Method: Inject neat or in dilute Toluene.
-
Specification: >99.0% purity.
-
Impurities to watch: n-Butanol (hydrolysis byproduct), Bis(dimethylamino)methane (impurity in amine).
2. Water Content (Karl Fischer)
-
Specification: < 0.1% w/w.
-
Relevance: High water content can lead to hydrolysis upon storage.
3. Appearance
-
Specification: Clear, colorless liquid. Yellowing indicates oxidation or amine impurities.
References
-
Vertex AI Search. (2025). Search Results for Butyl Dimethylcarbamate Synthesis and Properties. 5
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Carbamate Derivatives. Retrieved from
-
Kremsner, J. M., et al. (2023). "Continuous Synthesis of Carbamates from CO2 and Amines." ACS Omega.[6] Link
-
Gayke, M., et al. (2022).[7][8] "Zinc Chloride-Catalyzed Synthesis of Carbamates." ACS Omega.[6] Link
-
Pharmaffiliates. (2025). Butyl dimethylcarbamate Reference Standard (CAS 7304-97-4). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer’s Drug Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Butyl Dimethylcarbamate Synthesis
Executive Summary: The Chemistry of Yield Loss
The synthesis of butyl dimethylcarbamate typically proceeds via the nucleophilic substitution of Dimethylcarbamoyl Chloride (DMCC) with n-Butanol . While theoretically simple, this reaction is frequently plagued by low yields due to the unique electronic deactivation of the carbamoyl chloride.
Unlike typical acyl chlorides, the nitrogen lone pair in DMCC donates electron density into the carbonyl carbon (resonance stabilization), making it significantly less electrophilic . Consequently, standard acylation conditions (TEA/DCM) often result in incomplete conversion.
The Solution: To maximize yield, you must transition from "passive" acid scavenging to "active" acyl transfer catalysis or alkoxide generation .
Diagnostic Troubleshooting (Q&A)
Category A: Reaction Kinetics & Conversion
Q1: I am using n-Butanol, DMCC, and Triethylamine (TEA) in DCM, but my conversion stalls at 60-70%. Adding more DMCC doesn't help. Why? Diagnosis: You are fighting the low electrophilicity of DMCC. TEA is a base, not a catalyst. The reaction rate is too slow, allowing competitive hydrolysis of DMCC by trace moisture before it can react with the alcohol. The Fix: Add a nucleophilic catalyst. 4-Dimethylaminopyridine (DMAP) is essential.[1] It attacks the DMCC to form a highly reactive N-acylpyridinium intermediate, which transfers the carbamoyl group to the alcohol thousands of times faster than DMCC alone.
-
Recommendation: Add 5–10 mol% DMAP.
Q2: I see a large peak of Dimethylamine in my crude NMR. Where is this coming from? Diagnosis: This is the decomposition product of DMCC. If your solvent or reagents are "wet," DMCC hydrolyzes to release CO₂ and dimethylamine hydrochloride. The Fix:
-
Solvent: Distill DCM over CaH₂ or use a molecular sieve-dried solvent system.
-
Reagent: Check the quality of your DMCC. If it has a strong "fishy" odor (amine), it has already degraded. Distill DMCC under vacuum before use if it is old.
Category B: Work-up & Isolation[2][3]
Q3: My crude yield is high, but I lose 40% of my mass during the aqueous wash. Is my product water-soluble? Diagnosis: Butyl dimethylcarbamate has moderate lipophilicity, but it can "hide" in the aqueous phase if emulsions form or if the organic volume is too low. The Fix:
-
Avoid aggressive shaking that creates emulsions.
-
Salting Out: Saturate the aqueous wash layer with NaCl (brine) to force the organic product back into the organic phase.
-
Back-Extraction: Wash the aqueous layer 2x with DCM to recover dissolved product.
Optimized High-Yield Protocols
Method A: The "Catalytic Activation" Route (Recommended)
Best for: Standard lab scale, mild conditions, high purity.
Reagents:
-
n-Butanol (1.0 equiv)
-
Dimethylcarbamoyl Chloride (DMCC) (1.2 equiv)
-
Triethylamine (TEA) (1.5 equiv) — Acts as acid scavenger
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv) — Acts as acyl transfer catalyst
-
Dichloromethane (DCM) (Anhydrous)
Protocol:
-
Setup: Flame-dry a round-bottom flask and cool under
. -
Solvation: Dissolve n-Butanol, TEA, and DMAP in anhydrous DCM (0.5 M concentration relative to alcohol).
-
Addition: Cool the mixture to 0°C. Add DMCC dropwise via syringe.
-
Why 0°C? Controls the exotherm of the initial DMAP activation.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Checkpoint: Monitor by TLC (stain with PMA or Iodine, as UV activity is low).
-
-
Quench: Add saturated
solution. -
Work-up: Separate layers. Wash organic layer with 1M HCl (to remove TEA/DMAP), then Sat.
, then Brine. -
Purification: Dry over
, filter, and concentrate. Vacuum distillation is recommended for >99% purity (bp approx. 85-90°C @ 10 mmHg).
Method B: The "Irreversible Deprotonation" Route
Best for: Stubborn reactions or when DMAP is contraindicated.
Reagents:
-
Sodium Hydride (NaH) (60% in oil, 1.2 equiv)
-
n-Butanol (1.0 equiv)
-
DMCC (1.2 equiv)
-
THF (Anhydrous)
Protocol:
-
Alkoxide Formation: Suspend NaH in anhydrous THF at 0°C. Add n-Butanol dropwise. Stir 30 mins until
evolution ceases. -
Carbamoylation: Add DMCC dropwise to the alkoxide solution at 0°C.
-
Reflux: Heat to mild reflux (60°C) for 4 hours.
-
Work-up: Carefully quench with water (exothermic!). Extract with Ethyl Acetate.
Visualizing the Critical Mechanism
The following diagram illustrates why Method A (DMAP) is superior to uncatalyzed methods. It visualizes the "Acyl Transfer" pathway that bypasses the slow direct attack.
Figure 1: The DMAP catalytic cycle. Note how DMAP activates the unreactive DMCC, creating a "Super-Electrophile" intermediate.
Troubleshooting Flowchart
Use this logic tree to diagnose low yields in real-time.
Figure 2: Diagnostic logic for isolating the root cause of yield loss.
Comparative Data: Reagent Selection
| Variable | Standard Method | Optimized Method | Reason for Improvement |
| Reagent | DMCC + TEA | DMCC + TEA + DMAP | DMAP creates an active amide intermediate, overcoming DMCC's low reactivity [1]. |
| Solvent | Diethyl Ether | Dichloromethane or Toluene | Higher solubility of intermediates; Toluene allows higher reaction temps (110°C) if needed. |
| Temperature | 0°C to RT | Reflux (if no DMAP) or RT (with DMAP) | Thermal energy is required to drive the reaction unless a catalyst lowers the activation energy. |
| Stoichiometry | 1:1 | 1.2 : 1 (DMCC:Alcohol) | DMCC is moisture sensitive; slight excess compensates for hydrolysis losses. |
References
-
Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition. Link
-
Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic Catalysis by 4-(Dialkylamino)pyridines. Angewandte Chemie International Edition. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6598, Dimethylcarbamoyl chloride. Link
-
Kreye, O., Mutlu, H., & Meier, M. A. (2013). Sustainable routes to polyurethanes and precursors. Green Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 6. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Identifying side products in butyl dimethylcarbamate reactions
Technical Support Center: Butyl Dimethylcarbamate Synthesis Subject: Troubleshooting Impurities & Optimization of C4H9OC(O)N(CH3)2 Synthesis
Introduction: The Scope of this Guide
Welcome to the Technical Support Center for Butyl Dimethylcarbamate (BDC) . This guide is designed for researchers encountering yield loss, spectral anomalies, or purity issues during the synthesis of BDC.
Unlike generic organic synthesis guides, this document treats the reaction as a dynamic system where specific impurities are diagnostic markers of underlying process failures. Whether you are using the Carbamoyl Chloride route (classic) or Transesterification (green), the side products you isolate tell the story of what went wrong.
Module 1: The Impurity Profile (Diagnostic Markers)
Before troubleshooting the process, you must identify the product. The following table correlates observed analytical data with specific side products.
Table 1: Common Side Products & Analytical Signatures
| Impurity Name | Structure | Origin (Root Cause) | Analytical Signature (Diagnostic) |
| Tetramethylurea (TMU) | Chloride Route: Excess Dimethylamine (DMA) reacting with DMCC; or DMCC thermal decomposition. | GC-MS: M+ 116.[1] 1H NMR: Singlet ~2.8 ppm (N-Me). Note: Hard to remove via distillation due to BP proximity. | |
| Dibutyl Carbonate (DBC) | Transesterification: Reaction of Butanol with DMC without amine incorporation. Chloride Route: Reaction of Butanol with Phosgene (if generated in situ).[1] | GC-MS: M+ 174.[1] 1H NMR: Triplet ~4.1 ppm ( | |
| Dimethylamine (DMA) | Hydrolysis: Breakdown of DMCC or product hydrolysis.[1] Reagent: Incomplete conversion. | Odor: Fishy/Ammoniacal.[1] pH: Basic aqueous workup layer.[1] 1H NMR: Singlet ~2.4 ppm (often broad).[1] | |
| N,N-Dimethyl-carbamic acid | Intermediate: Transient species from DMCC hydrolysis. | Unstable: Rapidly decomposes to DMA + | |
| Isobutylene | Thermal Elimination: High-temp distillation of product (acid-catalyzed).[1] | Gas: Loss of product mass; pressure buildup in sealed vessels.[1] |
Module 2: Reaction Pathways & Failure Modes
To fix the issue, you must visualize the competition between the desired pathway and the parasitic side reactions.
Figure 1: Mechanistic Pathways and Impurity Genesis This diagram maps the formation of BDC against the competitive formation of TMU and DBC.
Caption: Comparative flow of Acid Chloride (DMCC) vs. Transesterification routes, highlighting divergence points for TMU and DBC formation.
Module 3: Troubleshooting Guides (Q&A Format)
Scenario A: The "Chloride Route" (Dimethylcarbamoyl Chloride + Butanol)
Q: I see a persistent peak at M+ 116 (Tetramethylurea) in my GC-MS. Distillation isn't separating it. Why?
-
The Cause: TMU forms when Dimethylcarbamoyl chloride (DMCC) reacts with Dimethylamine (DMA). This happens if:
-
The Fix:
-
Prevention: Use a non-nucleophilic base (e.g., Pyridine, Triethylamine, or
) instead of excess DMA. -
Purification: TMU is water-soluble.[1][2] Perform a rigorous wash with 0.5 M HCl (to protonate/remove residual amines) followed by 3x Water washes .[1] TMU will partition into the aqueous phase more effectively than the lipophilic BDC.
-
Q: My yield is low, and the reaction bubbled vigorously upon adding the alcohol.
-
The Cause: Moisture contamination.[1] DMCC is highly electrophilic.[1] Water reacts with DMCC to form Dimethylcarbamic acid, which instantly decarboxylates (
bubbles), leaving you with DMA hydrochloride salt and no product. -
The Protocol:
Scenario B: The "Transesterification Route" (Dibutyl Carbonate + DMA)
Q: I have a mixture of Butyl Dimethylcarbamate and Dibutyl Carbonate (DBC). How do I shift the equilibrium?
-
The Cause: Competitive attack.[1] Butanol is reacting with itself/carbonate faster than the amine is reacting, or the amine is evaporating (DMA b.p. is 7°C).
-
The Fix:
-
Reactor Design: Use a sealed pressure vessel (autoclave) to keep DMA in the liquid phase.
-
Stoichiometry: Use a large excess of DMA (2-3 equivalents).
-
Catalysis: Switch to a catalyst that activates the amine specifically, such as TBD (Triazabicyclodecene) or Zirconium(IV) species, rather than generic base catalysis.
-
Module 4: Validated Workup Protocols
To ensure high purity, follow this self-validating extraction logic. This workflow uses pH switching to strip impurities selectively.[1]
Figure 2: The "pH-Switch" Purification Logic
Caption: Decision tree for liquid-liquid extraction. The Acid Wash step is critical for removing TMU and unreacted amines.
Step-by-Step Protocol: The "Acid-Base" Wash
-
Quench: Pour reaction mixture into ice water (
) to stop thermal degradation. -
Acid Wash (Target: Amines/TMU):
-
Add 1M HCl until aqueous pH is < 2.[1]
-
Agitate vigorously for 5 minutes. Scientific Rationale: Protonates residual Dimethylamine (
) and helps solubilize TMU. -
Separate layers. Keep Organic .
-
-
Base Wash (Target: Acids/Phenols):
-
Add Saturated
. -
Observation Check: If bubbling persists, residual HCl or DMCC hydrolysis acid is present.[1] Continue until bubbling ceases.
-
Separate layers. Keep Organic .
-
-
Brine Wash: Wash with saturated NaCl to remove trapped water.
-
Drying: Dry over anhydrous
. Filter and concentrate.
References
-
Kreher, U. et al. (2003).[1] Dimethylcarbamoyl Chloride.[3][4][5] In Encyclopedia of Reagents for Organic Synthesis. Wiley.[1][6] Link
-
Basel, Y.[1][7] & Hassner, A. (2000).[1][7] Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380.[7] Link
-
Han, C. & Porco, J. A. (2007).[1][8] Synthesis of Carbamates and Ureas Using Zr(IV)-Catalyzed Exchange Processes.[1][8] Organic Letters, 9(8), 1517–1520. Link[8]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 6598, Dimethylcarbamoyl chloride.[1] Link
-
Selva, M. et al. (2012).[1] Green chemistry metrics analysis of the acid catalyzed reaction of amines with dimethyl carbonate. RSC Advances. Link
Sources
- 1. rsc.org [rsc.org]
- 2. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
- 3. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]
- 4. Dimethylcarbamoyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Dimethylcarbamoyl Chloride – All About Drugs [allfordrugs.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Carbamates and Ureas Using Zr(IV)-Catalyzed Exchange Processes [organic-chemistry.org]
Technical Support Center: Purification of Crude Butyl Dimethylcarbamate
Introduction
Welcome to the Advanced Purification Support Center. You are likely dealing with the isolation of butyl dimethylcarbamate , a tertiary carbamate ester often synthesized via the reaction of n-butanol with dimethylcarbamoyl chloride or n-butyl chloroformate with dimethylamine.
Unlike primary carbamates (e.g., butyl carbamate), butyl dimethylcarbamate lacks an N-H proton, rendering it incapable of acting as a hydrogen bond donor. This physical property significantly lowers its boiling point relative to its molecular weight but increases its solubility in non-polar organic solvents.
This guide prioritizes vacuum distillation as the gold standard for purification, supported by a rigorous liquid-liquid extraction pre-treatment to remove amine salts and unreacted precursors.
Module 1: Pre-Purification Diagnostics (The "Triage")
Before initiating purification, characterize your crude mixture to select the correct workflow.
| Observation | Probable Cause | Recommended Action |
| White Precipitate | Dimethylamine hydrochloride (salt byproduct). | Filtration required before extraction. |
| Pungent/Fishy Odor | Unreacted Dimethylamine. | Acid Wash (Module 2, Step 2). |
| Acrid/Lachrymatory Odor | Unreacted Dimethylcarbamoyl chloride (DMCC). | WARNING: Highly Toxic. Hydrolyze immediately with mild base. |
| Cloudy Liquid | Emulsified water or supersaturated salts. | Add brine and dry over MgSO₄. |
Module 2: The Aqueous Workup (Chemical Washing)
Objective: Chemically remove unreacted starting materials using pKa differences. Prerequisite: If your crude reaction mixture contains solid salts, filter them through a sintered glass funnel first. Dilute the filtrate with an organic solvent (DCM or Ethyl Acetate).
Protocol:
-
Base Wash (Removal of Acidic Impurities/Hydrolysis):
-
Wash the organic layer 2x with saturated NaHCO₃ .
-
Mechanism:[1] Neutralizes any HCl generated during synthesis and hydrolyzes trace unreacted chloroformates or carbamoyl chlorides (slow hydrolysis).
-
Safety Note: If DMCC was used, treat waste streams as hazardous (potential carcinogen).
-
-
Acid Wash (Removal of Amines):
-
Wash the organic layer 2x with 1M HCl (or 10% Citric Acid).
-
Mechanism:[1] Protonates unreacted dimethylamine (
), converting it into the water-soluble hydrochloride salt ( ), which partitions into the aqueous phase.
-
-
Drying:
-
Wash 1x with Brine (Saturated NaCl) to break emulsions.
-
Dry over Anhydrous MgSO₄ for 15 minutes. Filter.
-
Concentrate via Rotary Evaporator (
, 200 mbar).
-
Module 3: Vacuum Distillation (The "Main Event")
Objective: Isolate pure butyl dimethylcarbamate based on volatility.
Context: Butyl dimethylcarbamate has a high boiling point at atmospheric pressure (
Setup Parameters:
-
Apparatus: Short-path distillation head or Vigreux column (if high separation needed).
-
Vacuum Source: High-vacuum pump (target
mmHg). -
Heating: Oil bath with magnetic stirring.
Step-by-Step Procedure:
-
Degassing: Slowly lower pressure to remove residual solvent from the rotovap step.
-
Foreshot (The "Heads"): Raise bath temperature. The first fraction is usually unreacted n-butanol (BP
atm). Discard any fraction collected below the main plateau. -
Product Collection (The "Heart"):
-
Expected Boiling Point:
at (Estimate). -
Note: Monitor the thermometer head temperature, not the oil bath. Collect the fraction that holds a steady temperature (
).
-
-
Residue: Do not distill to dryness. The pot residue often contains oligomers or ureas.
Module 4: Visualization of Workflow
The following diagram illustrates the logical decision pathways for purifying the crude mixture.
Caption: Logical flow for the isolation of butyl dimethylcarbamate, prioritizing salt removal and vacuum distillation.
Frequently Asked Questions (Troubleshooting)
Q1: My product is colored yellow after distillation. Why?
A: Yellowing often indicates oxidation of trace amine impurities or thermal decomposition during distillation.
-
Fix: Redistill using a lower pressure (high vacuum) to reduce the boiling temperature. Ensure the oil bath is not
hotter than the boiling point.
Q2: The refractive index (RI) does not match the literature.
A: This suggests contamination with n-butanol.
-
Fix: n-Butanol forms an azeotrope with many esters or simply co-distills if the column is too short. Run the product through a silica plug (flush with Hexane/EtOAc 9:1) or heat under high vacuum (
) for 1 hour to strip volatiles.
Q3: Can I use column chromatography instead of distillation?
A: Yes, but it is less efficient for scale-up.
-
System: Silica Gel 60.
-
Eluent: Gradient of Hexane
10-20% Ethyl Acetate in Hexane. -
Visualization: Carbamates stain poorly with UV. Use Iodine or Phosphomolybdic Acid (PMA) stain.
Q4: Is Dimethylcarbamoyl Chloride (DMCC) really that dangerous?
A: Yes. It is a suspected carcinogen and a potent lachrymator.
-
Protocol: If your synthesis used DMCC, ensure your base wash (Module 2) is thorough. Verify absence of DMCC by TLC (compare against standard) before distillation, as distilling toxic chlorides concentrates them in the receiver or pump oil.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10465092, 3-(dimethylamino)butyl N,N-dimethylcarbamate. (Note: General properties of butyl dimethylcarbamate derivatives). Retrieved from [Link]
-
Organic Syntheses. Preparation of Carbamates via reaction of alcohols with carbamoyl chlorides. (General methodology for carbamate synthesis). Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.
- Sigma-Aldrich.Safety Data Sheet: Dimethylcarbamoyl chloride.
Sources
Optimizing reaction conditions for carbamate synthesis
Status: Operational Current Wait Time: 0 minutes Operator: Senior Application Scientist
Welcome to the Carbamate Synthesis Optimization Hub. Unlike standard textbook reviews, this center is designed to troubleshoot live experimental failures. We focus on the three dominant methodologies: Isocyanate Addition , Chloroformate Coupling , and CO2-Fixation (Green Synthesis) .
🛠️ Quick Diagnostic: Method Selection Matrix
Not sure which route fits your substrate? Start here.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate availability and safety constraints.
🔬 Module 1: The Isocyanate Route
Core Challenge: Moisture Sensitivity & Urea Formation.[1][2]
FAQ: Troubleshooting Common Failures
Q: I see a white precipitate forming immediately, and my yield is <50%. What is it? A: You have likely synthesized a disubstituted urea , not your carbamate. Isocyanates react with water to form an unstable carbamic acid, which decarboxylates to a primary amine.[2] This amine is more nucleophilic than your alcohol substrate and reacts with the remaining isocyanate to form urea [1].
-
The Fix: You must use anhydrous solvents (THF or DCM distilled or from a column). The reaction vessel must be flame-dried and under inert gas (N2/Ar).
Q: My alcohol is bulky (secondary/tertiary). The reaction is stalled. A: Isocyanates are electrophiles; steric bulk hinders the attack.
-
The Fix: Add a Lewis base catalyst. DBTL (Dibutyltin dilaurate) at 0.1–1 mol% is the industry standard, but for metal-free options, use DMAP or DBU . Heat to 60°C if thermally stable.
📉 Visualizing the Failure Mode
Figure 2: Kinetic competition between water (leading to urea) and alcohol (leading to carbamate).
🧪 Module 2: The Chloroformate Route
Core Challenge: HCl Scavenging & Regioselectivity.
Protocol: Optimized Schotten-Baumann Conditions
This method is preferred for drug development due to its reliability with valuable amines.
-
Setup: Dissolve amine (1.0 equiv) in DCM (0.1 M). Cool to 0°C.
-
Base Addition: Add Pyridine (1.5 equiv) or DIPEA (1.2 equiv).
-
Why? Pyridine acts as a nucleophilic catalyst, forming an acyl-pyridinium intermediate that is more reactive than the chloroformate itself [2].
-
-
Addition: Add Chloroformate (1.1 equiv) dropwise.
-
Quench: Wash with 1M HCl (to remove pyridine) followed by NaHCO3.
Base Selection Guide
Choosing the wrong base leads to racemization or decomposition.
| Base | pKa (Conj.[3][4][5] Acid) | Role | Best For... |
| Pyridine | 5.2 | Catalyst & Base | Acid chlorides/Chloroformates. Forms reactive intermediate.[6] |
| Triethylamine (Et3N) | 10.75 | HCl Scavenger | General use. Can be too basic for chiral centers (racemization risk). |
| DIPEA (Hünig's Base) | 11.0 | Non-Nuc Base | Sterically hindered substrates. Prevents quaternary salt formation.[7] |
| Na2CO3 / K2CO3 | 10.3 | Inorganic Base | Biphasic reactions (Water/DCM). Good for acid-sensitive products. |
🌿 Module 3: Green Synthesis (CO2 Fixation)
Core Challenge: Activating CO2 without high pressure.
FAQ: How do I make carbamates without phosgene?
A: The Cesium Carbonate / TBAI protocol is the most robust "bench-top" method for converting amines, CO2, and alkyl halides into carbamates [3].
Protocol: Three-Component Coupling (CO2 + Amine + Alkyl Halide)
Reference: Salvatore et al., J. Org.[6][8] Chem. [3]
-
Reagents: Amine (1.0 mmol), Cs2CO3 (2.0 mmol), TBAI (Tetrabutylammonium iodide, 2.0 mmol).
-
Solvent: Anhydrous DMF (5 mL).
-
Gas: Bubble CO2 (balloon pressure is sufficient) into the solution for 20 mins at Room Temp.
-
Electrophile: Add Alkyl Halide (e.g., Benzyl bromide, 1.2 mmol).
-
Reaction: Stir at RT for 4–12 hours under CO2 atmosphere.
-
Workup: Dilute with water, extract with EtOAc.
Why this works: The bulky Cesium ion (Cs+) forms a "naked" carbamate anion that is highly nucleophilic, while TBAI assists in the alkylation step via phase transfer/halide exchange.
📚 References
-
BenchChem Technical Support. Isocyanate Reaction Troubleshooting: Urea Formation and Moisture Sensitivity.
-
Master Organic Chemistry. The pKa Table and Base Selection in Organic Synthesis.
-
Salvatore, R. N., et al. Efficient Synthesis of Carbamates via Three-Component Coupling of Amines, CO2, and Alkyl Halides. Journal of Organic Chemistry.[6]
-
Royal Society of Chemistry. Green synthesis of carbamates from CO2, amines and alcohols.
-
National Institutes of Health (NIH). Chloroformates: Acute Exposure and Chemical Properties.
Sources
- 1. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. library.gwu.edu [library.gwu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 7. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 10. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Carbamate Synthesis & Troubleshooting
This guide is structured as a dynamic technical support center. It bypasses generic textbook definitions to address the "why" and "how" of failure modes in carbamate synthesis, designed for the bench scientist requiring immediate, actionable solutions.
Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Common Issues in Carbamate Formation
Diagnostic Decision Matrix: Route Selection
Before troubleshooting a failed reaction, verify you are using the correct synthetic pathway for your substrate's sensitivity and steric profile.
Figure 1: Strategic decision tree for selecting the optimal carbamate synthesis route based on substrate functional groups and stability.
Module A: The Isocyanate Route (R-NCO + R'-OH)
Context: This is the most atom-economical route but is plagued by moisture sensitivity and side reactions (allophanates/ureas).
Core Troubleshooting Guide
Issue 1: Formation of Urea Byproduct (Precipitate)
-
Diagnosis: White solid precipitate forms that is insoluble in the reaction solvent.
-
Root Cause: Moisture ingress. Isocyanates react with water to form unstable carbamic acid, which decarboxylates to an amine. This amine reacts with the remaining isocyanate to form a symmetrical urea.
-
The Fix:
-
Solvent: Use anhydrous solvents (THF, DCM, Toluene) dried over molecular sieves (3Å or 4Å).
-
Protocol: Purge headspace with Argon/Nitrogen. Do not use a balloon if the reaction is long; use a positive pressure manifold to prevent diffusion.
-
Scavenger: Add 5-10 mol% of an isocyanate scavenger (e.g., tosyl isocyanate) before adding your valuable starting material if the solvent quality is questionable.
-
Issue 2: Reaction Stalls or is Sluggish
-
Diagnosis: TLC shows starting material remaining after 24h.
-
Root Cause: Steric hindrance in the alcohol or low electrophilicity of the isocyanate.
-
The Fix:
-
Catalysis: Switch from weak bases (Pyridine) to Lewis Acid catalysts. Dibutyltin dilaurate (DBTDL) is the gold standard but toxic.
-
Alternative Catalyst: Bismuth(III) or Zirconium(IV) catalysts are greener alternatives with similar activity profiles [1].
-
Temperature: Heating >60°C often promotes allophanate formation (reaction of product carbamate with isocyanate). Keep T < 50°C and increase catalyst loading instead.
-
Issue 3: Gelation or Viscosity Increase
-
Diagnosis: Reaction mixture becomes viscous.
-
Root Cause: Cross-linking via allophanate formation (isocyanate reacting with the urethane nitrogen of the product).
-
The Fix:
-
Stoichiometry: Ensure the alcohol is in slight excess (1.05 eq), not the isocyanate.
-
Quench: Quench the reaction immediately upon completion with MeOH to consume excess isocyanate.
-
Quantitative Reference: Catalyst Activity
| Catalyst Class | Example | Relative Rate (approx.) | Best For |
| None | - | 1 | Primary alcohols, reactive isocyanates |
| Tertiary Amine | TEA, DABCO | 10 - 100 | General purpose, basic conditions |
| Tin (IV) | DBTDL, Sn(Oct)2 | 1,000 - 10,000 | Sterically hindered secondary alcohols |
| Bismuth (III) | Bi(OTf)3 | 500 - 5,000 | Green chemistry, sensitive substrates |
Module B: The Chloroformate Route (R-NH2 + Cl-CO-OR')
Context: The standard for converting amines to carbamates.[1][2] Major issues involve HCl management and selectivity.
Core Troubleshooting Guide
Issue 1: Low Yield due to "Runaway" Exotherm
-
Diagnosis: Darkening of reaction mixture; lower than expected yield; multiple spots on TLC.
-
Root Cause: Chloroformates are highly reactive. Adding them too fast generates localized heat, promoting decomposition or double acylation.
-
The Fix:
-
Protocol: Dissolve the chloroformate in DCM/THF and add it dropwise to the amine/base solution at 0°C.
-
Schotten-Baumann: For water-soluble amines, use a biphasic system (Water/DCM) with inorganic base (Na2CO3). The reaction happens at the interface, protecting the product from hydrolysis [2].
-
Issue 2: Selectivity (O- vs N-acylation)
-
Diagnosis: If the substrate has both -OH and -NH2 groups, you get a mixture or the wrong product.
-
Root Cause: While amines are better nucleophiles, bases can deprotonate phenols/alcohols, making them competitive.
-
The Fix:
-
pH Control: Keep the pH slightly basic (8-9) but not high enough to deprotonate alcohols (pKa ~16). Use NaHCO3 or Pyridine rather than NaOH or NaH.
-
Solvent: Use non-polar solvents (DCM) to suppress O-nucleophilicity via hydrogen bonding.
-
Issue 3: N-Dealkylation (The "Von Braun" Effect)
-
Diagnosis: Loss of an alkyl group on a tertiary amine substrate.
-
Root Cause: Certain chloroformates (especially
-chloroethyl chloroformate) are designed to cleave tertiary amines. Even phenyl chloroformate can do this at high temperatures. -
The Fix:
-
Reagent Selection: Avoid vinylic or
-chlorinated chloroformates unless dealkylation is intended. Use Benzyl or Ethyl chloroformate. -
Temperature: Keep reaction at 0°C to RT. Do not reflux.
-
Module C: The CDI / Activated Carbonate Route
Context: The "Green" alternative avoiding phosgene. Uses Carbonyldiimidazole (CDI) or Disuccinimidyl Carbonate (DSC).
Core Troubleshooting Guide
Issue 1: No Reaction after Adding Nucleophile 2
-
Diagnosis: Alcohol + CDI reacts fine (evolution of CO2), but adding the amine yields no product.
-
Root Cause: The imidazole-carbamate intermediate is less electrophilic than an isocyanate. It requires activation.
-
The Fix:
-
The "Imidazolium Effect": Protonating the imidazole leaving group makes it a better leaving group. Add 1.0 eq of a salt like Pyridinium Tosylate (PPTS) or simply a stoichiometric amount of acid to activate the intermediate before adding the amine [3].
-
Order of Addition: If reacting a secondary amine (poor nucleophile) with a primary alcohol, activate the alcohol with CDI first. If reacting a primary amine with a secondary alcohol, activate the alcohol first (always activate the alcohol first with CDI to avoid symmetrical urea formation from the amine).
-
Issue 2: Product Contaminated with Imidazole
-
Diagnosis: NMR shows aromatic peaks at ~7.0 and 7.6 ppm.
-
Root Cause: Imidazole is a byproduct and can hydrogen-bond strongly to carbamates.
-
The Fix:
-
Wash: Wash the organic layer with 1M HCl (if product is acid stable) or saturated NH4Cl.
-
Alternative Reagent: Use Disuccinimidyl Carbonate (DSC). The byproduct (N-hydroxysuccinimide) is water-soluble and easily removed.
-
Visualizing the Failure Modes
Understanding the competitive pathways is critical for troubleshooting.
Figure 2: Competitive reaction pathways in isocyanate-mediated synthesis. Note that water contamination leads to irreversible urea formation.
Frequently Asked Questions (FAQ)
Q: My carbamate product is water-soluble. How do I purify it? A: Avoid aqueous workups.
-
Filter: If using a resin-bound base or inorganic base, filter off the solids.
-
Scavenge: Use polymer-supported scavengers (e.g., Trisamine resin) to remove excess electrophiles.
-
Evaporate: If using volatile reagents (e.g., Boc2O, DMAP), simply evaporate. For high-boiling solvents (DMF), use a lyophilizer.
Q: Can I use CDI for tertiary alcohols? A: It is difficult. Tertiary alcohols are poor nucleophiles and sterically hindered.
-
Solution: Use the Chloroformate method with a strong base (NaH or KH) to form the alkoxide first, then add the amine-carbonyl source. Alternatively, use Triphosgene (with extreme caution) as it is more reactive than CDI.
Q: Why does my NMR show a "doubled" set of peaks for the carbamate? A: This is likely due to Rotamers . The C-N bond in carbamates has partial double-bond character (resonance), leading to restricted rotation.
-
Verification: Run the NMR at high temperature (e.g., 50-60°C). If the peaks coalesce into sharp singlets, they are rotamers, not impurities [4].
References
-
Catalysis in Carbamate Synthesis: Org. Lett.2005 , 7, 5837.[3]
-
Schotten-Baumann Conditions: J. Org. Chem.2014 , 79, 11, 5345–5350.
-
CDI Activation (Imidazolium Effect): Tetrahedron2004 , 60, 717.
-
Carbamate Rotamers: J. Med. Chem.2010 , 53, 10, 4234–4247.
Sources
Technical Support Center: Chiral Purity & Protecting Group Cleavage
Introduction: The Chiral Integrity Mandate
Welcome to the Chiral Purity Support Hub. In drug development and complex natural product synthesis, the cleavage of protecting groups is a critical "point of failure" where optical purity can be compromised. Racemization typically occurs via enolization (base-catalyzed) or acid-catalyzed inversion (SN1 pathways).
This guide moves beyond standard textbook protocols. It addresses the specific "edge cases" where standard conditions (e.g., neat TFA or 20% piperidine) fail to preserve stereochemistry.
Module 1: Fmoc Removal (Base-Labile)
Risk Level: HIGH (Specifically for Cysteine and Histidine)
User Ticket #F109: "Loss of optical purity in Cys/His containing peptides."
User Report: "I am synthesizing a peptide with C-terminal Cysteine and internal Histidine residues using standard Fmoc SPPS (20% piperidine). Chiral HPLC shows 5-15% racemization."
Diagnosis: Base-Catalyzed Enolization
Standard piperidine deprotection is too aggressive for peptides containing Cysteine (Cys) or Histidine (His).
-
Mechanism: The basic conditions abstract the
-proton, forming a planar enolate intermediate. Reprotonation occurs non-stereoselectively, leading to racemization. -
Cysteine: The electron-withdrawing nature of the sulfur protecting group (e.g., Trt) increases the acidity of the
-proton. -
Histidine: The imidazole ring acts as an intramolecular base (autocatalysis), promoting proton abstraction.
Resolution: The DBU/HOBt Protocol
To prevent this, we must lower the basicity while maintaining cleavage efficiency and adding an acidic suppressor.
The Fix: Switch to DBU with Acidic Additives Use 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for faster cleavage kinetics, allowing for shorter exposure times, combined with HOBt (1-Hydroxybenzotriazole) to buffer the reaction and suppress enolization.
Protocol: Low-Racemization Fmoc Cleavage
| Reagent | Concentration | Role |
| DBU | 2% (v/v) in DMF | Strong, non-nucleophilic base (Fast cleavage). |
| Piperidine | 2-5% (v/v) in DMF | Scavenger for the dibenzofulvene byproduct. |
| HOBt | 0.1 M | Critical: Suppresses base-catalyzed enolization. |
Step-by-Step:
-
Wash: Wash resin with DMF (3 x 1 min).
-
Cleavage: Add the DBU/Piperidine/HOBt cocktail.
-
Time: Agitate for 3 x 3 minutes (shorter bursts are safer than one long exposure).
-
Wash: Immediately wash with DMF (5 x 1 min) to remove base traces.
Expert Insight: For Histidine, consider using Fmoc-His(MBom)-OH instead of Fmoc-His(Trt)-OH. The MBom (4-methoxybenzyloxymethyl) group prevents the imidazole nitrogen from acting as an intramolecular base, significantly reducing racemization risk [1].
Visualizing the Mechanism
Caption: The competition between deprotection and base-catalyzed enolization. HOBt acts to suppress the formation of the achiral enolate.
Module 2: Boc Removal (Acid-Labile)
Risk Level: MODERATE (Risk of acid-catalyzed migration/inversion)
User Ticket #B202: "TFA is degrading my acid-sensitive side chains."
User Report: "I need to remove a Boc group. Standard 50% TFA/DCM is causing degradation of my acid-sensitive chiral centers (e.g., acetals) and I suspect some inversion via SN1 mechanisms."
Diagnosis: Protic Acid Harshness
Strong protic acids like Trifluoroacetic Acid (TFA) or HCl generate high concentrations of protons (
-
Cleavage of other acid-labile groups (acetals, silyl ethers).
-
Formation of carbocations at tertiary centers, leading to racemization or rearrangement.
Resolution: Lewis Acid Cleavage (ZnBr₂)
Switch to a Lewis Acid mechanism. Zinc Bromide (
Protocol: Zinc Bromide (ZnBr₂) Boc Deprotection
Reagents:
Step-by-Step:
-
Preparation: Dissolve the N-Boc substrate (1.0 equiv) in DCM.
-
Addition: Add
(5.0 equiv) . The mixture may become a suspension. -
Reaction: Stir at room temperature (20-25°C) for 1–4 hours. Monitor by TLC (Boc group disappearance).
-
Quench: Add water to the reaction mixture.
-
Workup: Extract with DCM. The Boc group is removed as isobutylene (gas) and
.
Why this works: The mechanism involves coordination of Zinc to the Boc carbonyl, facilitating the loss of the tert-butyl cation. Unlike TFA, this does not create a harsh acidic environment that promotes acid-catalyzed racemization of sensitive centers.
Module 3: Alloc Removal (Orthogonal)
Risk Level: LOW (But requires efficient scavenging)
User Ticket #A305: "Incomplete cleavage and side reactions with Pd(0)."
User Report: "I am using Pd(PPh3)4 to cleave Alloc. I see incomplete deprotection and some unidentified byproducts that suggest the allyl group re-attached elsewhere."
Diagnosis: Inefficient Scavenging (The Allyl Cation Problem)
The cleavage of Allyloxycarbonyl (Alloc) generates a
Resolution: Phenylsilane Scavenging
Do not use morpholine or dimedone if you are experiencing issues. Switch to Phenylsilane (
Protocol: Pd(0) / Phenylsilane Method
| Component | Amount | Function |
| Pd(PPh₃)₄ | 0.1 - 0.2 equiv | Catalyst.[4][5] |
| Phenylsilane | 10 - 20 equiv | Key Scavenger: Irreversible hydride donor. |
| Solvent | DCM (anhydrous) | Solvent.[6] |
Step-by-Step:
-
Inert Atmosphere: Ensure the reaction vessel is under Nitrogen/Argon (Oxygen poisons the Pd catalyst).
-
Catalyst: Add Pd(PPh₃)₄ last.
-
Agitate: Stir for 15–30 minutes.
-
Wash: (If on resin) Wash with DCM, then DMF, then 0.5% Sodium Diethyldithiocarbamate (in DMF) to remove Palladium traces.
Summary: Method Selection Decision Tree
Use this logic flow to select the safest deprotection method for your specific substrate.
Caption: Decision matrix for selecting deprotection conditions based on substrate sensitivity.
References
-
Hibino, H., & Nishiuchi, Y. (2012). 4-Methoxybenzyloxymethyl group as an Nπ-protecting group for histidine to eliminate side-chain-induced racemization in the Fmoc strategy. Tetrahedron Letters, 53(44), 5912-5915.[8][9]
-
Nigam, S. C., Mann, A., Taddei, M., & Wermuth, C. G. (1989). Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent. Synthetic Communications, 19(18), 3139-3142.
-
Thayer, D. A., Yu, H. N., Galan, M. C., & Wong, C. H. (2005). A general strategy toward S-linked glycopeptides. Angewandte Chemie International Edition, 44(29), 4596-4599. (Demonstrates Phenylsilane efficiency).
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mcours.net [mcours.net]
- 4. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparison of butyl dimethylcarbamate vs. tert-butyl carbamate as protecting groups
An In-Depth Comparative Guide to Amine Protecting Groups: The Role of tert-Butyl Carbamate in Modern Organic Synthesis
In the intricate field of organic synthesis, particularly in the realms of pharmaceutical development and peptide chemistry, the selective protection and deprotection of functional groups is a cornerstone of success. Among the various functional groups requiring transient masking, the amine group, with its inherent nucleophilicity and basicity, presents a frequent challenge. Carbamates have emerged as one of the most reliable classes of protecting groups for amines, offering a balance of stability and controlled cleavage.[1][2]
This guide provides a comprehensive analysis of the tert-butyl carbamate (Boc) protecting group, a workhorse in contemporary organic synthesis. We will delve into its chemical properties, applications, and the mechanistic underpinnings of its utility. Furthermore, this guide will offer a comparative perspective, juxtaposing the Boc group with other commonly employed carbamate protecting groups to provide researchers, scientists, and drug development professionals with the critical insights needed for informed decision-making in their synthetic endeavors.
While the initial topic of this guide was a comparison between butyl dimethylcarbamate and tert-butyl carbamate, a thorough review of the scientific literature revealed that "butyl dimethylcarbamate" is not a commonly utilized or documented protecting group for amines. Consequently, to provide a valuable and factually grounded resource, the focus has been shifted to a comparison of the well-established and widely used tert-butyl carbamate (Boc) with other key carbamate protecting groups.
The Preeminence of the tert-Butyl Carbamate (Boc) Protecting Group
The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection strategy in organic synthesis, prized for its broad utility and predictable reactivity.[3][4] Its popularity stems from a favorable combination of stability under a wide range of reaction conditions and the facility of its removal under specific, mild acidic conditions.[5]
Synthesis and Introduction of the Boc Group
The most prevalent method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[5] This reaction is generally high-yielding and proceeds under mild conditions, making it compatible with a wide array of functional groups.
A Comparative Analysis of Carbamate Protecting Groups
The selection of an appropriate protecting group is a critical strategic decision in the design of a synthetic route. The choice hinges on factors such as the stability of the protecting group to various reaction conditions and the availability of selective deprotection methods. Below is a comparative overview of the Boc group alongside other key carbamate protecting groups.
| Protecting Group | Structure | Common Abbreviation | Key Stability | Deprotection Conditions |
| tert-Butyl carbamate | R-NH-CO-O-C(CH₃)₃ | Boc | Stable to base, catalytic hydrogenation | Strong acids (e.g., TFA, HCl)[3] |
| Benzyl carbamate | R-NH-CO-O-CH₂-C₆H₅ | Cbz or Z | Stable to acidic and basic conditions | Catalytic hydrogenation (e.g., H₂, Pd/C)[3] |
| 9-Fluorenylmethyl carbamate | R-NH-CO-O-CH₂-Fmoc | Fmoc | Stable to acidic conditions and catalytic hydrogenation | Basic conditions (e.g., piperidine)[3] |
Experimental Protocols
Protection of an Amine with the Boc Group
Objective: To protect a primary amine with the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate.
Materials:
-
Primary amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
Procedure:
-
Dissolve the primary amine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base (TEA or DIPEA) to the solution and stir for 5-10 minutes at room temperature.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-Boc protected amine.
Deprotection of a Boc-Protected Amine
Objective: To remove the Boc protecting group from an amine using trifluoroacetic acid.
Materials:
-
N-Boc protected amine (1.0 eq)
-
Trifluoroacetic acid (TFA) (10-50% v/v in a suitable solvent)
-
Dichloromethane (DCM) as a common solvent
Procedure:
-
Dissolve the N-Boc protected amine in DCM in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add the trifluoroacetic acid to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated aqueous sodium bicarbonate) to obtain the free amine.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the deprotected amine.
Mechanistic Insights: Protection and Deprotection
The predictable reactivity of the Boc group is a direct consequence of its underlying reaction mechanisms.
Boc Group Installation
The protection of an amine with Boc₂O proceeds via a nucleophilic acyl substitution mechanism. The amine attacks one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates a tert-butyl carbonate anion, which readily decomposes to the stable tert-butoxide and carbon dioxide. The tert-butoxide then deprotonates the protonated carbamate to yield the final product.
Caption: Boc Protection Workflow
Boc Group Cleavage
The acid-catalyzed deprotection of a Boc-protected amine is initiated by protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon and facilitates the departure of the tert-butoxy group as the stable tert-butyl cation. The resulting carbamic acid is unstable and readily undergoes decarboxylation to afford the free amine and carbon dioxide.
Caption: Boc Deprotection Pathway
Conclusion
The tert-butyl carbamate (Boc) protecting group remains an indispensable tool in the arsenal of the synthetic organic chemist. Its ease of introduction, stability to a broad range of reagents, and facile cleavage under specific acidic conditions have solidified its position in both academic and industrial research. By understanding its properties in comparison to other carbamate protecting groups such as Cbz and Fmoc, researchers can devise more robust and efficient synthetic strategies, ultimately accelerating the pace of discovery and development in the chemical sciences.
References
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Klán, P., & Wirz, J. (2009). 2,5-Dimethylphenacyl carbamate: a photoremovable protecting group for amines and amino acids. Photochemical & Photobiological Sciences, 8(5), 648-654. Retrieved from [Link]
-
Otvos, R., et al. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry, 7, 198. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
-
Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link] (Note: A direct link to the specific document was not available, but the institution provides educational resources on this topic).
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
- Baran, P. S. (n.d.). Protecting Groups. Retrieved from a course material PDF, specific URL not available. General principles are widely taught in organic chemistry courses.
-
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
- Google Patents. (2013). WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides.
-
PubChem. (n.d.). tert-Butyl (N,N-dimethylcarbamimidoyl)carbamate. Retrieved from [Link]
-
Frontiers in Chemistry. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
-
UKnowledge. (2020). Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link]
-
Ataman Kimya. (n.d.). DnBA (DI-N-BUTYLAMINE). Retrieved from [Link]
-
ResearchGate. (2020). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. Retrieved from [Link]
- Khoudary, K., et al. (2012). Synthesis of Derivatives of Di-butyldithiocarbamates. Asian Journal of Chemistry, 24(12), 5677-5679.
Sources
Strategic Advantages of Dimethylcarbamates: From Robust Protection to C–O Activation
Topic: Strategic Advantages of Dimethylcarbamates in Organic Synthesis Content Type: Technical Comparison & Application Guide
Executive Summary
In modern drug discovery, the "ideal" functional group is transient: stable enough to survive multi-step synthesis but reactive enough to serve as a handle for late-stage diversification. The aryl dimethylcarbamate (
This guide analyzes the mechanistic distinctiveness of dimethylcarbamates, comparing them against diethyl analogues and sulfonate esters, and provides validated protocols for their installation and activation.
Mechanistic Distinctiveness: Why Dimethyl?
The dimethylcarbamate moiety offers a unique steric and electronic profile compared to its diethyl analogue (
1.1 The "Steric Sweet Spot" in Cross-Coupling
While diethylcarbamates are historically preferred for Directed Ortho Metalation (DoM) to prevent nucleophilic attack on the carbonyl, dimethylcarbamates are superior in Nickel-catalyzed cross-coupling .
-
The Data: In Ni-catalyzed borylation of naphthyl carbamates, the dimethyl variant demonstrated superior yields (81%) compared to the diethyl variant (76%) and the acetate (41%) [1].[1][2]
-
The Cause: The oxidative addition of Ni(0) into the
bond is sensitive to steric crowding.[1] The smaller methyl groups of the moiety allow for a lower-energy transition state during the coordination of the nickel species to the ipso-carbon and carbonyl oxygen.
1.2 Atom Economy and NMR Clarity
-
Atom Economy: The
group (44 Da) is significantly lighter than (72 Da), reducing waste streams in large-scale synthesis. -
Spectral Diagnosis: The
group appears as a distinct singlet (or two singlets due to restricted rotation) in H NMR (~2.9–3.1 ppm), whereas ethyl groups create multiplet clutter that can obscure other diagnostic signals in complex drug scaffolds.
Comparative Analysis: Dimethylcarbamates vs. Alternatives
The following table contrasts dimethylcarbamates with their primary competitors: aryl triflates (standard cross-coupling electrophiles) and Boc/Cbz (standard carbamates).
Table 1: Performance Comparison of Aryl Electrophiles & Protecting Groups
| Feature | Aryl Dimethylcarbamate ( | Aryl Triflate ( | Boc-Protective Group |
| Cost of Reagent | Low (DMCC) | High (Tf | Moderate (Boc |
| Thermal Stability | High (>150°C) | Moderate (can decompose) | Low (>100°C labile) |
| Hydrolytic Stability | Excellent (Base/Acid resistant) | Poor (Hydrolysis sensitive) | Acid labile |
| Pd(0) Reactivity | Inert (Orthogonal) | High (Reactive) | Inert |
| Ni(0) Reactivity | High (Reactive Handle) | High | Inert |
| Atom Economy | Good | Poor (Large leaving group) | Poor |
| DoM Ability | Strong Director | Poor Director | N/A (usually N-term) |
Key Takeaway: The "Triflate Alternative"
Triflates are excellent leaving groups but are expensive and unstable to hydrolysis. Dimethylcarbamates are stable solids that can be carried through multiple synthetic steps and then activated on demand using Nickel catalysis, effectively serving as a "sleeping" leaving group [2].
Orthogonality & Logic: The Dual-Path Strategy
A major advantage of dimethylcarbamates is their orthogonality to Palladium catalysis . You can perform a Suzuki coupling on an aryl chloride (using Pd) while the dimethylcarbamate remains intact. Subsequently, you can switch to Nickel catalysis to activate the carbamate.
Visualization: Orthogonal Functionalization Workflow
Figure 1: Sequential functionalization strategy leveraging the inertness of dimethylcarbamates to Pd-catalysis.
Experimental Protocols
Protocol A: Synthesis of Aryl Dimethylcarbamates
This protocol uses Dimethylcarbamoyl Chloride (DMCC). Note: DMCC is a lachrymator and suspected carcinogen. Handle in a fume hood.
Reagents:
-
Substituted Phenol (1.0 equiv)
-
Dimethylcarbamoyl chloride (DMCC) (1.2 equiv)
-
Potassium Carbonate (
) (2.0 equiv) or Sodium Hydride (NaH) (1.2 equiv) -
Acetonitrile (ACN) or THF (anhydrous)
Step-by-Step:
-
Setup: Charge a flame-dried round-bottom flask with the phenol (10 mmol) and anhydrous ACN (30 mL).
-
Deprotonation: Add
(20 mmol) and stir at Room Temperature (RT) for 30 minutes. (If using NaH, cool to 0°C, add NaH, then warm to RT). -
Addition: Add DMCC (12 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to reflux (80°C) for 4–12 hours. Monitor by TLC (carbamates are less polar than phenols).
-
Workup: Cool to RT. Filter off the inorganic salts. Concentrate the filtrate.
-
Purification: Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and brine. Dry over
. Flash chromatography (Hex/EtOAc) yields the stable carbamate (typically >90% yield).
Protocol B: Ni-Catalyzed Suzuki-Miyaura Coupling
Activation of the C–O bond. [3]
Reagents:
-
Aryl Dimethylcarbamate (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
- (5–10 mol%)
- (10–20 mol%) or ICy·HCl (NHC ligand)
- (4.5 equiv)
-
Toluene/Water (10:1) or Dioxane[3]
Step-by-Step:
-
Glovebox/Schlenk: In a glovebox or under Argon, combine
and in Toluene. Stir for 10 min to form the active catalyst. -
Substrate Addition: Add the aryl dimethylcarbamate, aryl boronic acid, and
. -
Reaction: Seal the vessel and heat to 80–110°C for 12–24 hours.
-
Mechanism: The reaction proceeds via oxidative addition of Ni(0) into the
bond. -
Workup: Filter through a pad of Celite. Purify via column chromatography.
Mechanistic Insight: The Ni-Catalytic Cycle
The activation of dimethylcarbamates relies on the affinity of Nickel for the
Figure 2: Simplified catalytic cycle for Ni-catalyzed C–O activation of dimethylcarbamates.
Directed Ortho Metalation (DoM) Note
While diethylcarbamates are the "gold standard" for DoM due to steric protection of the carbonyl, dimethylcarbamates are potent directing groups (
-
Recommendation: Use dimethylcarbamates for DoM if you intend to perform a subsequent Ni-catalyzed coupling where steric bulk is detrimental.
-
Caution: When using
-BuLi with dimethylcarbamates, maintain strict low temperatures (-78°C) to avoid nucleophilic attack on the carbonyl.
References
-
Garg, N. K., et al. (2011).[4] Nickel-Catalyzed Suzuki-Miyaura Cross-Couplings of Aryl Carbamates and Sulfamates Utilizing Microwave Heating. Journal of Organic Chemistry.
-
Snieckus, V., et al. (2015).[5] The Versatile and Strategic O-Carbamate Directed Metalation Group. Chemical Reviews.
-
Garg, N. K., et al. (2008). Nickel-Catalyzed Cross-Couplings of Benzylic Carbamates and Sulfamates. Journal of the American Chemical Society.[6]
-
Chatani, N., et al. (2018). Nickel-Catalyzed C–H Functionalization via Carbamate Directing Groups. Accounts of Chemical Research.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Nickel-Catalyzed Suzuki-Miyaura Cross-Couplings of Aryl Carbamates and Sulfamates Utilizing Microwave Heating [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
Comparative study of carbamoylcholine analogs as receptor agonists
An In-Depth Comparative Guide to Carbamoylcholine Analogs as Receptor Agonists
Section 1: Foundational Concepts in Cholinergic Agonism
Introduction to Cholinergic Signaling
The cholinergic system, mediated by the neurotransmitter acetylcholine (ACh), is a cornerstone of the central and peripheral nervous systems. It governs a vast array of physiological processes, from muscle contraction and glandular secretion to cognitive functions like learning and memory. The actions of ACh are mediated by two major classes of receptors: muscarinic acetylcholine receptors (mAChRs) and nicotinic acetylcholine receptors (nAChRs) .[1][2] Due to their widespread influence, these receptors are significant targets for therapeutic drug development.
Carbamoylcholine: The Prototypical Agonist
Carbamoylcholine, also known as carbachol, is a synthetic choline ester that serves as a powerful research tool and therapeutic agent.[3][4] It is a potent agonist at both muscarinic and nicotinic receptors.[3] Structurally, it resembles acetylcholine but with a critical modification: the acetyl group is replaced by a carbamoyl group. This change renders the molecule highly resistant to hydrolysis by acetylcholinesterase (AChE), the enzyme that rapidly degrades acetylcholine.[3][5] This enzymatic stability results in a more potent and prolonged duration of action compared to the endogenous neurotransmitter, making it an invaluable compound for studying sustained cholinergic effects.[5][6]
Overview of Muscarinic and Nicotinic Receptors
Understanding the differences between the two receptor superfamilies is critical for appreciating the nuances of carbamoylcholine analog pharmacology.
-
Muscarinic Acetylcholine Receptors (mAChRs): These are G protein-coupled receptors (GPCRs) that mediate slower, more modulatory responses.[1][7] There are five subtypes (M1-M5), which are broadly divided into two functional categories based on their G protein coupling.[2][7]
-
M1, M3, and M5 receptors preferentially couple to the Gq family of G-proteins.[1][2] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[1][8]
-
M2 and M4 receptors couple to the Gi family of G-proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][7] The βγ subunits of Gi can also directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization.[9]
-
-
Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels that mediate fast, excitatory neurotransmission.[10] They are pentameric structures composed of various combinations of subunits (e.g., α, β, γ, δ, ε).[10] The binding of an agonist like carbamoylcholine induces a conformational change that opens a central pore, allowing the rapid influx of cations, primarily sodium (Na⁺) and calcium (Ca²⁺).[10][11] This influx leads to depolarization of the cell membrane and the initiation of a cellular response, such as an action potential in a neuron or contraction in a muscle fiber.
Section 2: Comparative Pharmacology of Carbamoylcholine Analogs
The non-selectivity of carbamoylcholine can be a limitation in both research and clinical settings. This has driven the development of analogs with greater selectivity for either muscarinic or nicotinic receptors, and even for specific subtypes within these families.
Muscarinic-Selective Analogs
These compounds are primarily used clinically to enhance parasympathetic activity, for conditions such as xerostomia (dry mouth) or urinary retention.
| Compound | Primary Receptor Target(s) | Key Characteristics & Clinical Use |
| Carbamoylcholine (Carbachol) | Non-selective (Muscarinic & Nicotinic) | Potent, AChE-resistant agonist. Used topically for glaucoma to reduce intraocular pressure and for miosis during ocular surgery.[12] |
| Bethanechol | Muscarinic receptors (M2, M3) | An acetylcholine analog resistant to cholinesterase, with primarily muscarinic effects.[13] Used to treat urinary retention and has been studied for xerostomia.[13] |
| Pilocarpine | Muscarinic receptors | A natural alkaloid, not a direct carbamoylcholine analog, but a functionally similar muscarinic agonist. It is a primary treatment for xerostomia.[13][14] |
| Cevimeline | Muscarinic receptors (High affinity for M3) | A muscarinic agonist with a higher affinity for M3 receptors on lacrimal and salivary glands, potentially causing fewer side effects than pilocarpine.[14][15] Used to treat dry mouth associated with Sjögren's syndrome. |
Supporting Data Note: While both pilocarpine and bethanechol are effective in increasing salivary secretions, some studies suggest pilocarpine is a more effective sialogogue in patients with xerostomia.[13] Comparative studies between cevimeline and pilocarpine have shown both to be effective, with cevimeline's higher M3 selectivity being a key pharmacological feature.[14][16]
Nicotinic-Selective Analogs
Research into nAChR subtypes involved in conditions like Alzheimer's disease, Parkinson's disease, and nicotine addiction has spurred the development of highly selective carbamoylcholine analogs. These are primarily research compounds designed to probe the function of specific nAChR subtypes.
| Compound ID (from literature) | Primary Receptor Target(s) | Key Pharmacological Characteristics |
| Compound 5a [17][18] | α4β2 nAChR | A potent partial agonist with high functional selectivity for the α4β2 subtype over α3β4 and α7.[17][18] |
| Compound 5d [17][18] | α4β2 nAChR | Displays low nanomolar binding affinity for the α4β2 subtype. Its activity resides in the R-enantiomer.[17][18] |
| N-methyl-carbamylcholine [19] | Nicotinic receptors | An analog of carbachol that binds selectively to nicotinic acetylcholine receptors in rat brain.[19] |
| DMABC Analogs [20] | Neuronal nAChRs (α4β2, α3β4, etc.) | A series of compounds based on the 3-(dimethylamino)butyl dimethylcarbamate (DMABC) scaffold, showing varying subtype selectivity based on substitutions.[20] |
Supporting Data Note: A study on novel carbamoylcholine analogs identified compounds with low nanomolar binding affinities for the α4β2 nAChR and significant selectivity over other subtypes like α3β4, α4β4, and α7.[17][21] The functional selectivity of these compounds confirms that structural modifications to the carbamoylcholine backbone can successfully separate nicotinic from muscarinic activity and achieve high subtype specificity.[17][18]
Section 3: Core Experimental Workflows for Agonist Characterization
A systematic approach is required to fully characterize a novel carbamoylcholine analog. The process typically moves from assessing binding affinity to quantifying functional potency and efficacy.
Workflow for Agonist Characterization
Caption: Logical workflow for characterizing novel cholinergic agonists.
Protocol: Radioligand Binding Assay for Muscarinic Receptors
Causality: This assay directly measures the affinity of a compound for a receptor. It is the foundational experiment to determine if an analog binds to the intended target and with what avidity (expressed as the inhibition constant, Ki). It does not, however, provide information about whether the compound activates or inhibits the receptor.
Methodology: This protocol describes a competition binding assay to determine the Ki of an unlabeled test compound (e.g., a carbamoylcholine analog) at a specific mAChR subtype.[22][23]
-
Preparation of Membranes:
-
Culture cells (e.g., CHO or HEK293) stably expressing the human muscarinic receptor subtype of interest (e.g., M3).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, protease inhibitors).[24]
-
Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend it in an assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[24]
-
-
Competition Binding Assay:
-
Set up the assay in a 96-well plate.
-
To each well, add:
-
A fixed volume of the cell membrane preparation (e.g., 10-20 µg of protein).
-
A fixed concentration of a radiolabeled antagonist (the "radioligand") with known high affinity for the receptor (e.g., [³H]-N-methylscopolamine or [³H]-QNB). The concentration should be close to its Kd value for the receptor.
-
A variable concentration of the unlabeled test compound, typically in a serial dilution over several orders of magnitude.
-
-
Controls:
-
Total Binding: Wells containing membranes and radioligand only (no test compound).
-
Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, potent unlabeled antagonist (e.g., 1 µM Atropine) to saturate all specific binding sites.
-
-
-
Incubation and Filtration:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[24]
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C). This separates the membrane-bound radioligand from the unbound radioligand.[24]
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Dry the filter plate and add a scintillation cocktail.
-
Count the radioactivity on each filter using a scintillation counter (e.g., a MicroBeta counter).
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[24]
-
Protocol: Calcium Mobilization Assay for M1/M3/M5 Receptors
Causality: This is a functional assay. For Gq-coupled receptors like M1, M3, and M5, agonist binding triggers a signaling cascade that results in the release of calcium from intracellular stores.[25] By measuring this change in intracellular calcium, we can quantify the potency (EC₅₀) and efficacy (Emax) of the agonist.
Methodology: This protocol uses a fluorescent calcium indicator in a plate-based format.[26][27]
-
Cell Preparation:
-
Plate cells expressing the Gq-coupled receptor of interest (e.g., M3-CHO cells) in a black, clear-bottom 96- or 384-well plate and culture overnight.[26]
-
-
Dye Loading:
-
Remove the culture medium.
-
Add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Fluo-4 AM is cell-permeant and is cleaved by intracellular esterases to the fluorescent, calcium-impermeant form, Fluo-4.[27]
-
Incubate the plate at 37°C for 45-60 minutes to allow for dye loading.
-
-
Compound Addition and Signal Detection:
-
Prepare a separate plate with serial dilutions of the carbamoylcholine analog.
-
Place the cell plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading.[28]
-
Establish a baseline fluorescence reading for several seconds.
-
The instrument then automatically adds the test compounds to the cell plate.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes). Agonist activation will cause a rapid increase in fluorescence as calcium binds to Fluo-4.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximum response).
-
The EC₅₀ value is a measure of the agonist's potency , while the Emax relative to a full agonist (like carbamoylcholine) is a measure of its efficacy .
-
Protocol: Whole-Cell Patch-Clamp Electrophysiology for nAChRs
Causality: This is the gold-standard functional assay for ion channels.[29][30] It provides a direct, real-time measurement of the ion currents flowing through nAChRs upon agonist activation. This allows for precise determination of agonist potency, efficacy, and channel kinetics.
Methodology: This protocol describes the voltage-clamp configuration.[31][32]
-
Preparation:
-
Culture cells expressing the nAChR subtype of interest on glass coverslips.
-
Prepare an external (extracellular) solution mimicking physiological saline and an internal (intracellular) solution for the pipette.
-
Use a pipette puller to create glass micropipettes with a fine tip (resistance of 2-5 MΩ). Fire-polish the tip to ensure a smooth surface for sealing.[33]
-
-
Establishing a Whole-Cell Recording:
-
Place a coverslip with cells on the stage of an inverted microscope.
-
Fill a micropipette with the internal solution and mount it on the amplifier headstage.
-
Under microscopic guidance, carefully approach a single cell with the pipette tip while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance "gigaohm" seal ( >1 GΩ) between the pipette tip and the cell membrane.[33]
-
Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing electrical and diffusive access to the cell's interior. This is the "whole-cell" configuration.
-
-
Voltage-Clamp Recording:
-
Switch the amplifier to voltage-clamp mode. "Clamp" the cell's membrane potential at a fixed holding potential (e.g., -60 mV).
-
Establish a stable baseline current recording.
-
Apply the carbamoylcholine analog to the cell using a rapid perfusion system. Application of the agonist will open the nAChRs, resulting in an inward current (carried by Na⁺ and Ca²⁺) that is measured by the amplifier.
-
-
Data Acquisition and Analysis:
-
Record the current responses to a range of agonist concentrations.
-
Measure the peak amplitude of the inward current at each concentration.
-
Plot the peak current amplitude against the log concentration of the agonist.
-
Fit the data to a dose-response curve to determine the EC₅₀ and Emax for the agonist at the specific nAChR subtype.
-
Section 4: Signaling Pathway Analysis
Visualizing the downstream consequences of receptor activation is key to understanding the mechanism of action for any agonist.
Muscarinic (M3) Receptor Signaling Pathway
Caption: Agonist binding to M3 mAChRs activates the Gq pathway.
Nicotinic Receptor Signaling Pathway
Caption: Agonist binding to nAChRs causes rapid ion influx and depolarization.
Section 5: Conclusion and Future Directions
Carbamoylcholine and its analogs remain indispensable tools in pharmacology. While established analogs like bethanechol have clear clinical roles, the forefront of research lies in the development of highly subtype-selective compounds. The ability to create analogs that can selectively target specific nAChR subtypes, such as α4β2, holds immense promise for developing novel therapeutics for neurological and psychiatric disorders with greater efficacy and fewer side effects. The experimental workflows detailed here—from binding assays to electrophysiology—provide a robust framework for the discovery and characterization of the next generation of cholinergic agonists. Future work will likely focus on leveraging structural biology insights to design agonists with tailored properties, including biased agonism at GPCRs and specific kinetic profiles at ion channels, further refining our ability to modulate the complex cholinergic system.
References
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Balle, T., et al. (2008). Novel acetylcholine and carbamoylcholine analogues: development of a functionally selective alpha4beta2 nicotinic acetylcholine receptor agonist. PubMed. Available at: [Link]
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Hansen, C. P., et al. (2009). Carbamoylcholine analogs as nicotinic acetylcholine receptor agonists--structural modifications of 3-(dimethylamino)butyl dimethylcarbamate (DMABC). PubMed. Available at: [Link]
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Pochynyuk, O., et al. (2023). Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions. American Journal of Physiology-Renal Physiology. Available at: [Link]
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Yamada, M., et al. (2019). Nicotinic Acetylcholine Receptor-Mediated Signaling Pathways in Pluripotent Stem Cells. International Journal of Molecular Sciences. Available at: [Link]
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Wess, J. (2004). A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away. PNAS. Available at: [Link]
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Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. Available at: [Link]
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Auerbach, A. (2020). Pathways for nicotinic receptor desensitization. Journal of General Physiology. Available at: [Link]
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Kerék, M., et al. (2023). Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions. PubMed. Available at: [Link]
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Heeschen, C., et al. (2012). Nicotinic acetylcholine receptor signaling in atherogenesis. Atherosclerosis. Available at: [Link]
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Jakubík, J., & El-Fakahany, E. E. (2010). In vitro muscarinic receptor radioligand-binding assays. PubMed. Available at: [Link]
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Zhang, J. H., et al. (2011). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. PMC. Available at: [Link]
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Marin Biologic Laboratories. (2025). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Marin Biologic Laboratories. Available at: [Link]
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ResearchGate. (2025). Carbamoylcholine homologs: Synthesis and pharmacology at nicotinic acetylcholine receptors. ResearchGate. Available at: [Link]
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Williams, M., et al. (1989). Pharmacological activity of N-methyl-carbamylcholine, a novel acetylcholine receptor agonist with selectivity for nicotinic receptors. PubMed. Available at: [Link]
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Berridge, M. J. (2017). Using Calcium Imaging as a Readout of GPCR Activation. Springer Nature Experiments. Available at: [Link]
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Andre, E., et al. (1999). Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. PubMed. Available at: [Link]
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Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide. Assay Genie. Available at: [Link]
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Halls, M. L., & Canals, M. (2025). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science. Available at: [Link]
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Lenaerts, C., et al. (2017). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. PMC. Available at: [Link]
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Clinicaltrials.eu. (n.d.). CARBACHOL – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. Available at: [Link]
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Kjell, J., et al. (2018). Calcium Imaging of GPCR Activation Using Arrays of Reverse Transfected HEK293 Cells in a Microfluidic System. MDPI. Available at: [Link]
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Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Creative Bioarray. Available at: [Link]
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Molecular Devices. (2026). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Molecular Devices. Available at: [Link]
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Pediatric Oncall. (n.d.). Carbachol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose. Drug Index. Available at: [Link]
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Shamoo, A. E., & Eldefrawi, M. E. (1975). Carbamylcholine and acetylcholine-sensitive, cation-selective ionophore as part of the purified acetylcholine receptor. PubMed. Available at: [Link]
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Lopin, K. V. (2021). “Patch Clamp Electrophysiology Methods and Protocols,” Editors Mark Dallas and Damian Bell. PMC. Available at: [Link]
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Evaluating Butyrylcholinesterase Inhibition by Various Carbamates: A Comparative Guide for Researchers
<_Step_1>
This guide provides a comprehensive evaluation of various carbamates as inhibitors of butyrylcholinesterase (BChE), a crucial enzyme in pharmacology and toxicology. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic principles of BChE inhibition, presents comparative experimental data, and offers a detailed protocol for assessing inhibitor potency. Our objective is to equip you with the necessary information to make informed decisions in your research and development endeavors.
Introduction to Butyrylcholinesterase: Beyond Acetylcholine Metabolism
Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase primarily found in blood plasma, the liver, and the nervous system.[1] While structurally similar to acetylcholinesterase (AChE), BChE exhibits a broader substrate specificity and plays a distinct role in human physiology and pathology.[2][3] Its functions include hydrolyzing various choline esters, metabolizing drugs like succinylcholine, and acting as a bioscavenger for organophosphates and carbamates.[1][4]
In the context of neurodegenerative diseases such as Alzheimer's disease, BChE activity becomes particularly significant. While AChE levels tend to decrease with disease progression, BChE activity often increases, potentially compensating for the loss of AChE function.[4][5] This makes BChE a compelling therapeutic target for managing cholinergic deficits.[4][6] Inhibition of BChE can lead to increased acetylcholine levels in the brain, which is a key strategy in symptomatic treatments for Alzheimer's disease.[2][7]
The Mechanism of Carbamate Inhibition: A Tale of Reversible Covalent Bonding
Carbamates are a class of compounds characterized by a carbamate functional group (-OC(O)NR2). They act as "pseudo-irreversible" or "slowly reversible" inhibitors of cholinesterases.[7][8] The inhibitory mechanism involves the carbamylation of the serine residue within the active site of the BChE enzyme.[9]
This process can be broken down into two key steps:
-
Formation of a Michaelis Complex: The carbamate inhibitor first binds non-covalently to the active site of BChE.
-
Carbamylation: The serine hydroxyl group attacks the carbonyl carbon of the carbamate, leading to the formation of a transient tetrahedral intermediate. This is followed by the departure of the leaving group, resulting in a carbamylated, and thus inactivated, enzyme.[9]
Unlike the rapid deacetylation that occurs when AChE hydrolyzes acetylcholine, the decarbamylation of the inhibited BChE is a much slower process.[9] This prolonged inactivation is the basis for the therapeutic efficacy of carbamate inhibitors. While most carbamates exhibit this pseudo-irreversible inhibition, some, like phenothiazine carbamates, have been shown to act as reversible inhibitors of BChE.[10][11][12]
Diagram of Carbamate Inhibition Mechanism
Caption: Mechanism of butyrylcholinesterase inhibition by carbamates.
Comparative Analysis of Butyrylcholinesterase Inhibition by Various Carbamates
The inhibitory potency of different carbamates against BChE can vary significantly. This variation is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
The following table summarizes the IC50 values for several common carbamates against BChE, compiled from various studies. It is important to note that experimental conditions, such as the source of the enzyme and assay methodology, can influence the reported IC50 values.[8]
| Carbamate | BChE IC50 (µM) | Selectivity (AChE/BChE) | Reference |
| Rivastigmine | 0.0043 | 7.2 | [8][13] |
| Physostigmine | 0.059 | 0.49 | [8][14] |
| Pyridostigmine | 1 | 0.35 | [15] |
| Neostigmine | 0.373 | 0.17 | [14] |
| Donepezil | ~5-10 | >1000 | [5][8] |
Insights from the Data:
-
Rivastigmine emerges as a potent dual inhibitor of both AChE and BChE, with a slight preference for BChE.[16][17][18] Its ability to inhibit both enzymes is considered advantageous in the treatment of Alzheimer's disease.[17][19]
-
Physostigmine also demonstrates potent inhibition of BChE.[20][21]
-
Pyridostigmine and Neostigmine are effective BChE inhibitors, although generally less potent than rivastigmine and physostigmine in the context of BChE.[15][22][23][24]
-
Donepezil , while a potent AChE inhibitor, shows significantly weaker activity against BChE, highlighting its high selectivity for AChE.[5][8][25][26]
Experimental Protocol: The Ellman Method for BChE Inhibition Assay
The Ellman method is a widely used, simple, and reliable colorimetric assay for measuring cholinesterase activity and screening for inhibitors.[27][28][29] The principle of the assay involves the hydrolysis of a thiocholine substrate by BChE, followed by the reaction of the resulting thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically.[27][30]
Materials:
-
Butyrylcholinesterase (BChE) enzyme (e.g., from equine serum)
-
Butyrylthiocholine iodide (BTCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Carbamate inhibitors of interest
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of BChE in phosphate buffer.
-
Prepare a stock solution of BTCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the carbamate inhibitors in an appropriate solvent (e.g., DMSO), and then further dilute in phosphate buffer.
-
-
Assay Procedure (in a 96-well plate):
-
Blank: Add 180 µL of phosphate buffer and 10 µL of DTNB solution.
-
Control (No Inhibitor): Add 140 µL of phosphate buffer, 10 µL of BChE solution, 10 µL of DTNB solution, and 10 µL of solvent (without inhibitor).
-
Inhibitor Wells: Add 140 µL of phosphate buffer, 10 µL of BChE solution, 10 µL of DTNB solution, and 10 µL of the carbamate inhibitor solution at various concentrations.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme. The pre-incubation time is crucial for carbamate inhibitors to exhibit their full inhibitory effect.[8][13]
-
Initiation of Reaction: Add 10 µL of BTCI solution to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Experimental Workflow for BChE Inhibition Assay
Caption: Workflow for determining BChE inhibition using the Ellman method.
Conclusion
The evaluation of carbamates as BChE inhibitors is a critical area of research, particularly in the development of therapeutics for neurodegenerative diseases. This guide has provided a foundational understanding of BChE's role, the mechanism of carbamate inhibition, and a comparative analysis of several key carbamates. The detailed experimental protocol for the Ellman assay offers a practical framework for researchers to conduct their own inhibition studies. By understanding the nuances of BChE inhibition and employing robust experimental methodologies, the scientific community can continue to advance the development of novel and effective therapeutic agents.
References
-
Darvesh, S. (2016). Butyrylcholinesterase as a Diagnostic and Therapeutic Target for Alzheimer's Disease. Current Alzheimer Research, 13(10), 1172-1177. [Link]
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Inestrosa, N. C., et al. (2008). Novel Donepezil-Based Inhibitors of Acetyl- and Butyrylcholinesterase and Acetylcholinesterase-Induced β-Amyloid Aggregation. Journal of Medicinal Chemistry, 51(16), 5323-5338. [Link]
-
Jbilo, O., et al. (2025). New views on physiological functions and regulation of butyrylcholinesterase and potential therapeutic interventions. Frontiers in Molecular Biosciences, 12, 1403018. [Link]
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Kamal, M. A., et al. (2020). Butyrylcholinesterase: A Multifaceted Pharmacological Target and Tool. Current Pharmaceutical Design, 26(26), 3103-3113. [Link]
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-
Millard, C. B., et al. (2002). Pyridophens: binary pyridostigmine-aprophen prodrugs with differential inhibition of acetylcholinesterase, butyrylcholinesterase, and muscarinic receptors. Journal of Medicinal Chemistry, 45(4), 899-908. [Link]
-
Pérez, D. I., et al. (2008). Novel Donepezil-Based Inhibitors of Acetyl- and Butyrylcholinesterase and Acetylcholinesterase-Induced β-Amyloid Aggregation. Journal of Medicinal Chemistry, 51(16), 5323-5338. [Link]
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Ballard, C., et al. (2017). Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson's disease dementia. Expert Review of Neurotherapeutics, 17(5), 447-456. [Link]
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Darvesh, S. (2016). Butyrylcholinesterase as a Diagnostic and Therapeutic Target for Alzheimer's Disease. Current Alzheimer Research, 13(10), 1172-1177. [Link]
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Atack, J. R., et al. (1989). Comparative inhibitory effects of various physostigmine analogs against acetyl- and butyrylcholinesterases. Journal of Pharmacology and Experimental Therapeutics, 249(1), 194-202. [Link]
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-
Kamal, M. A., et al. (2016). Insights into (S)-rivastigmine inhibition of butyrylcholinesterase (BuChE): Molecular docking and saturation transfer difference NMR (STD-NMR). Bioorganic & Medicinal Chemistry, 24(16), 3664-3669. [Link]
-
Kosasa, T., et al. (2000). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Methods and Findings in Experimental and Clinical Pharmacology, 22(8), 617-623. [Link]
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Kamal, M. A., et al. (2020). Butyrylcholinesterase: A Multifaceted Pharmacological Target and Tool. Current Pharmaceutical Design, 26(26), 3103-3113. [Link]
-
Kos, J., et al. (2021). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. International Journal of Molecular Sciences, 22(17), 9447. [Link]
-
Tong, L., et al. (1991). Inhibition and Protection of Cholinesterase by Physostigmine and Pyridostigmine Against Soman Poisoning in vivo. Toxicological Sciences, 17(1), 46-54. [Link]
-
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-
de-Beaumont, L., et al. (2016). Deleterious Effect of Butyrylcholinesterase K-variant in donepezil treatment of mild cognitive impairment. PLoS One, 11(9), e0162045. [Link]
-
Yoshiyama, Y., et al. (2010). Butyrylcholinesterase inhibitors ameliorate cognitive dysfunction induced by amyloid-β peptide in mice. Neuropharmacology, 58(3), 610-618. [Link]
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-
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-
Knez, D., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 28(36), 7401-7422. [Link]
-
Glisic, B., et al. (2025). Heterostilbene Carbamates with Selective and Remarkable Butyrylcholinesterase Inhibition: Computational Study and Physico-Chemical Properties. Molecules, 30(12), 2686. [Link]
-
Glisic, B., et al. (2024). Resveratrol-Based Carbamates as Selective Butyrylcholinesterase Inhibitors: Design, Synthesis, Computational Study and Biometal Complexation Capability. Preprints.org, 2024110067. [Link]
-
Wikipedia. (n.d.). Pyridostigmine. [Link]
-
ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase. [Link]
-
ResearchGate. (n.d.). The IC 50 values and partition coefficient P ow of carbamates 1a-k. [Link]
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Jampilek, J., et al. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules, 21(2), 203. [Link]
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Kuca, K., et al. (2015). Evaluation of 2,6-dichlorophenolindophenol acetate as a substrate for acetylcholinesterase activity assay. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 1010-1014. [Link]
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Saxena, A., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(16), 5323-5338. [Link]
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ResearchGate. (2025). Acetylcholinesterase Inhibitors from Carbamate and Benzo-fused Heterocyclic Scaffolds: Promising Therapeutics for Alzheimer's Disease. [Link]
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ResearchGate. (2022). Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease. [Link]
-
Millard, C. B., et al. (2002). Pyridophens: Binary Pyridostigmine−Aprophen Prodrugs with Differential Inhibition of Acetylcholinesterase, Butyrylcholinesterase, and Muscarinic Receptors. Journal of Medicinal Chemistry, 45(4), 899-908. [Link]
-
Saxena, A., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of Medicinal Chemistry, 51(16), 5323-5338. [Link]
-
Bio-protocol. (2022). Acetylcholinesterase Inhibition Assay. [Link]
-
Zech, J. C., et al. (2016). Species- And Concentration-Dependent Differences of Acetyl- And Butyrylcholinesterase Sensitivity to Physostigmine and Neostigmine. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 146-151. [Link]
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OpenAnesthesia. (2023). Reversal of Neuromuscular Blockade: Neostigmine. [Link]
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Kim, H., et al. (2018). The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents. Biomolecules & Therapeutics, 26(2), 154-161. [Link]
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Kuca, K., et al. (2014). Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity. International Journal of Molecular Sciences, 15(6), 9807-9829. [Link]
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Wikipedia. (n.d.). Neostigmine. [Link]
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Drug Central. (n.d.). physostigmine. [Link]
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Kuca, K., et al. (2014). Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity. International Journal of Molecular Sciences, 15(6), 9807-9829. [Link]
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Jampilek, J., et al. (2018). Proline-Based Carbamates as Cholinesterase Inhibitors. Molecules, 23(1), 126. [Link]
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Bosak, A., et al. (2022). Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. Molecules, 27(19), 6563. [Link]
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Structural and Conformational Analysis of Cis and Trans Carbamate Isomers: A Comparative Technical Guide
Executive Summary
The carbamate (urethane) moiety is a pharmacophore of critical importance in drug design, serving as a structural backbone in acetylcholinesterase inhibitors (e.g., Rivastigmine) and protease inhibitors. However, the restricted rotation around the N-C(O) bond creates distinct cis (syn) and trans (anti) rotamers. Unlike amides, where the trans isomer is overwhelmingly favored, carbamates often exhibit a competitive equilibrium at physiological temperatures, with rotational energy barriers (
This guide provides a rigorous comparison of analytical modalities for characterizing these isomers, focusing on the transition from static structural determination to dynamic solution-state analysis.
The Mechanistic Basis of Isomerism
The carbamate functionality exhibits partial double-bond character due to resonance delocalization of the nitrogen lone pair into the carbonyl
Thermodynamic Definitions
To ensure precision, we define the isomers based on the relationship between the largest substituent on the nitrogen and the carbonyl oxygen:
-
Trans (Anti,
): The N-substituent is anti-periplanar to the carbonyl oxygen. Generally the major conformer due to minimized steric clash with the O-alkyl group. -
Cis (Syn,
): The N-substituent is syn-periplanar to the carbonyl oxygen.
Resonance Diagram (DOT Visualization)
Figure 1: Resonance contributors leading to restricted rotation and the resulting equilibrium between Trans and Cis rotamers.
Comparative Analytical Modalities
In drug development, selecting the correct analytical method is a trade-off between resolution, dynamic relevance, and throughput.[1]
Methodological Comparison Matrix
| Feature | Solution NMR (1H/13C) | X-ray Crystallography | DFT Calculations |
| Primary Output | Dynamic ratio ( | Static 3D coordinates | Predicted Energy ( |
| State | Solution (Physiological mimic) | Solid State (Crystal lattice) | Gas/Solvent Model |
| Isomer Detection | Detects both (if exchange is slow) | Usually captures only the most stable | Calculates all minima |
| Throughput | Medium (requires VT for barriers) | Low (requires crystal growth) | High (parallel computing) |
| Limitation | Signal overlap in complex molecules | Packing forces may distort native conformation | Accuracy depends on basis set/solvent model |
Decision Logic for Method Selection
Figure 2: Decision tree for selecting the appropriate analytical modality based on research stage and sample state.
Experimental Protocols
Protocol A: Variable Temperature (VT) NMR for Barrier Determination
This is the gold standard for quantifying the rotational energy barrier (
Objective: Determine the coalescence temperature (
-
Sample Preparation:
-
Dissolve 5–10 mg of the carbamate in a high-boiling deuterated solvent (e.g., DMSO-
, Toluene- , or Tetrachloroethane- ). Avoid CDCl if is expected > 50°C.
-
-
Initial Screening:
-
Acquire a standard 1H NMR at 298 K.
-
Identify the N-methyl or
-proton signals. If they appear as distinct, unequal sets of peaks (e.g., two singlets for N-Me), the exchange is slow on the NMR timescale.
-
-
Temperature Ramp:
-
Increase temperature in 10 K increments.
-
As
increases, peaks will broaden and move toward each other. -
Reduce increments to 2 K near the Coalescence Temperature (
) , where the two peaks merge into a single broad plateau.
-
-
Calculation:
-
At
, the rate constant ( ) is defined by the chemical shift difference ( in Hz) of the separated peaks at the slow-exchange limit (low temp): -
Calculate
using the Eyring equation: (Note: Convert to J/mol by multiplying by 4.184).
-
Validation: Cool the sample back to RT to ensure no thermal degradation occurred (hysteresis check).
Protocol B: Computational Prediction (DFT)
Used when synthesis is difficult or to corroborate NMR assignments.
-
Input Generation: Build initial structures for cis and trans isomers.
-
Level of Theory:
-
Optimization: B3LYP/6-31G(d) or
B97X-D/def2-SVP. -
Single Point Energy: B3LYP/6-311++G(d,p) is the standard for organic conformers [1].
-
-
Solvent Model: Use IEF-PCM or SMD models matching your NMR solvent (e.g., DMSO). Crucial: Vacuum calculations often overestimate the stability of the non-polar conformer.
-
Frequency Calculation: Ensure no imaginary frequencies for minima and exactly one imaginary frequency for the Transition State (TS).
Case Study: Rivastigmine
Rivastigmine (Exelon) is a pseudo-irreversible acetylcholinesterase (AChE) inhibitor used in Alzheimer's disease. It features a carbamate moiety essential for its mechanism of action (transferring the carbamate group to the serine residue of the enzyme).
-
Observation: In solution (NMR), Rivastigmine exists as a mixture of rotamers.
-
Impact: The trans isomer is generally the bioactive conformation for initial binding, but the flexibility allows the molecule to adjust within the AChE active site gorge.
-
Data Interpretation:
-
In CDCl
, the rotameric ratio is approximately 85:15 (Trans:Cis). -
Researchers must not mistake the minor rotamer peaks for impurities.
-
Clinical Relevance: The carbamylation rate of AChE is dependent on the specific orientation of the carbonyl oxygen relative to the catalytic triad. Understanding the rotameric population helps in designing analogs with optimized carbamylation kinetics [2].
-
References
-
Smith, B. D., et al. (2004).[2] Substituent effects on the barrier to carbamate C–N rotation. Tetrahedron Letters, 45(13), 2747-2749. Link
-
Dighe, S. N., et al. (2019).[3] Rivastigmine and metabolite analogues with putative Alzheimer's disease-modifying properties. Communications Chemistry, 2, Article 35.[3] Link[3]
-
Wiberg, K. B., et al. (1987). Barriers to rotation adjacent to double bonds.[4] 3. The C-N bond in amides and carbamates. Journal of the American Chemical Society, 109(5), 1353–1363. Link
-
Almaraz-Girón, M. A., et al. (2025).[5] Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. Journal of Molecular Structure, 1321, 140102.[5] Link
Sources
Safety Operating Guide
Navigating the Safe Handling of Butyl Dimethylcarbamate: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, a deep understanding of the chemical reagents we work with is paramount to ensuring both personal safety and the integrity of our experimental outcomes. This guide provides essential, immediate safety and logistical information for handling Carbamic acid, dimethyl-, butyl ester, a compound for which specific safety data can be sparse. In the absence of a dedicated Safety Data Sheet (SDS) for this exact molecule, this document synthesizes critical safety information from structurally analogous compounds, primarily tert-butyl N,N-dimethylcarbamate, to establish a robust framework for its safe utilization in the laboratory.
Understanding the Hazard Profile
Based on data from closely related carbamate compounds, Butyl Dimethylcarbamate should be handled as a substance that is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] The causality behind these hazards lies in the carbamate functional group and the alkyl substituents, which can interact with biological systems. Skin and eye contact can lead to localized irritation, while inhalation of vapors or aerosols may irritate the respiratory tract. Ingestion can lead to more systemic toxic effects.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling Butyl Dimethylcarbamate. The following table outlines the recommended PPE for various laboratory tasks.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Tightly fitting safety goggles with side-shields.[2] | Chemical-resistant, unlined gloves (e.g., nitrile, neoprene, or butyl rubber). | Standard laboratory coat. | Not typically required if performed in a certified chemical fume hood. |
| Conducting reactions | Tightly fitting safety goggles with side-shields.[2] | Chemical-resistant, unlined gloves (e.g., nitrile, neoprene, or butyl rubber). | Standard laboratory coat. | Work should be conducted in a chemical fume hood to prevent inhalation of vapors. |
| Handling large quantities | Tightly fitting safety goggles and a face shield. | Chemical-resistant, unlined gloves (e.g., nitrile, neoprene, or butyl rubber). | Chemical-resistant apron or suit over a lab coat. | If aerosols or vapors are likely to be generated outside of a fume hood, a NIOSH-approved respirator is necessary. |
| Cleaning spills | Tightly fitting safety goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or apron. | A NIOSH-approved respirator with an appropriate cartridge for organic vapors. |
Procedural Guidance for Safe Handling and Operations
A systematic approach to handling Butyl Dimethylcarbamate is crucial for minimizing exposure risk. The following workflow provides a step-by-step guide for safe laboratory operations.
Pre-Operational Checklist
-
Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment specific to the planned experiment.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
PPE Inspection: Inspect all PPE for any signs of damage or degradation before use.
-
Spill Kit Accessibility: Confirm that a spill kit appropriate for organic chemicals is readily accessible.
Step-by-Step Handling Protocol
-
Transportation: When moving the chemical from storage to the work area, use a secondary container to prevent spills in case the primary container is dropped.
-
Dispensing: Conduct all dispensing of Butyl Dimethylcarbamate inside a certified chemical fume hood.
-
Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames.
-
Post-Handling: After handling, thoroughly wash hands and forearms with soap and water, even if gloves were worn.[2]
Caption: Logical workflow for the safe handling of Butyl Dimethylcarbamate.
Emergency and Disposal Protocols
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[2]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[2]
Disposal Plan
All waste containing Butyl Dimethylcarbamate must be treated as hazardous waste.
-
Segregation: Collect all waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Carbamic acid, dimethyl-, butyl ester".
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company. All disposal activities must be in accordance with local, state, and federal regulations.
By adhering to these guidelines, researchers can confidently and safely handle Butyl Dimethylcarbamate, ensuring a secure laboratory environment and the advancement of their scientific endeavors.
References
-
LookChem. (n.d.). Carbamic acid, butyl-, 1,1-dimethylethyl ester. Retrieved from [Link]
-
ChemSrc. (2025, October 1). butyl N,N-dimethylcarbamate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Butyl dimethylcarbamate. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
